A Technical Guide to C18(plasm)-18:1 PE-d9: An Internal Standard for Quantitative Lipidomics
This technical guide provides an in-depth overview of 1-O-(1Z-octadecenyl)-2-oleoyl-sn-glycero-3-phosphoethanolamine-d9 (C18(plasm)-18:1 PE-d9), a deuterated plasmalogen used as an internal standard in mass spectrometry-...
Author: BenchChem Technical Support Team. Date: December 2025
This technical guide provides an in-depth overview of 1-O-(1Z-octadecenyl)-2-oleoyl-sn-glycero-3-phosphoethanolamine-d9 (C18(plasm)-18:1 PE-d9), a deuterated plasmalogen used as an internal standard in mass spectrometry-based lipidomics. Tailored for researchers, scientists, and drug development professionals, this document outlines its chemical properties, its critical role in quantitative analysis, and detailed experimental protocols for its application.
Core Properties of C18(plasm)-18:1 PE-d9
C18(plasm)-18:1 PE-d9 is a synthetic, stable isotope-labeled version of the naturally occurring ethanolamine plasmalogen, PE(P-18:0/18:1). The incorporation of nine deuterium atoms (d9) on the oleoyl acyl chain results in a mass shift that allows it to be distinguished from its endogenous, non-labeled counterpart by mass spectrometry, without significantly altering its chemical and physical behavior during sample preparation and analysis.
Chemical and Physical Data
The key quantitative data for C18(plasm)-18:1 PE-d9 are summarized in the table below, compiled from various suppliers.[1][2][3]
The primary application of C18(plasm)-18:1 PE-d9 is as an internal standard for the accurate quantification of plasmalogens and other lipid species in complex biological samples using mass spectrometry (MS), typically coupled with liquid chromatography (LC).[4]
In quantitative lipidomics, internal standards are crucial for correcting variations that can occur at multiple stages of the analytical workflow, including:
Lipid Extraction: Differences in extraction efficiency between samples.
Sample Handling: Pipetting errors and sample loss.
Mass Spectrometry Analysis: Variations in instrument response and matrix effects (ion suppression or enhancement).
By adding a known amount of the deuterated standard to each sample at the beginning of the workflow, the ratio of the endogenous analyte peak area to the internal standard peak area can be used to calculate the precise concentration of the analyte. This stable isotope dilution method is considered the gold standard for quantitative mass spectrometry.[5]
Experimental Protocols
The following sections provide a detailed, representative methodology for the use of C18(plasm)-18:1 PE-d9 in a quantitative lipidomics experiment, from sample preparation to data analysis. These protocols are based on widely used methods in the field.[6][7][8]
Lipid Extraction from Biological Samples (Bligh & Dyer Method)
This protocol describes a modified Bligh and Dyer method for extracting lipids from biological samples such as plasma, cells, or tissue homogenates.
C18(plasm)-18:1 PE-d9 internal standard solution (e.g., 1 mg/mL in chloroform)
Methanol (HPLC grade)
Chloroform (HPLC grade)
Deionized water
Glass centrifuge tubes
Nitrogen gas evaporator
Procedure:
Sample Preparation: Place the biological sample into a glass centrifuge tube.
Internal Standard Spiking: Add a precise amount of the C18(plasm)-18:1 PE-d9 internal standard solution to the sample. The amount should be chosen to be within the dynamic range of the mass spectrometer and comparable to the expected concentration of the endogenous analyte.
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. For 100 µL of plasma, a common starting point is 1 mL of chloroform and 2 mL of methanol.
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
Phase Separation: Add 1 mL of chloroform and 1 mL of deionized water to the mixture. Vortex again for 30 seconds.
Centrifugation: Centrifuge the sample at a low speed (e.g., 1000 x g) for 10 minutes at 4°C to separate the aqueous and organic phases.
Lipid Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
Storage: The dried lipid extract can be stored at -80°C until analysis.
Sample Analysis by LC-MS/MS
This section outlines a general procedure for the analysis of the extracted lipids using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Materials:
Dried lipid extract from the previous step
Reconstitution solvent (e.g., 9:1 isopropanol:acetonitrile with 10 mM ammonium formate)
LC column (e.g., C18 reversed-phase column)
Mobile phases for LC (e.g., water with formic acid and ammonium formate, and a mixture of isopropanol and acetonitrile with the same additives)
Tandem mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer)
Procedure:
Reconstitution: Reconstitute the dried lipid extract in a small, precise volume of the reconstitution solvent (e.g., 100 µL).
LC Separation: Inject a small volume of the reconstituted sample (e.g., 5-10 µL) onto the LC column. The lipids are separated based on their hydrophobicity. A typical gradient elution will start with a higher aqueous mobile phase and ramp up to a higher organic mobile phase concentration to elute the lipids.
MS/MS Analysis: The eluting lipids are ionized (typically by electrospray ionization, ESI) and analyzed by the mass spectrometer. For quantitative analysis, Multiple Reaction Monitoring (MRM) is often used on a triple quadrupole mass spectrometer. Specific precursor-to-product ion transitions for both the endogenous PE(P-18:0/18:1) and the deuterated internal standard C18(plasm)-18:1 PE-d9 are monitored.
Data Analysis and Quantification
The final step involves processing the raw data from the LC-MS/MS analysis to quantify the endogenous plasmalogen.
Procedure:
Peak Integration: Integrate the peak areas for the specific MRM transitions of both the endogenous analyte and the C18(plasm)-18:1 PE-d9 internal standard.
Response Ratio Calculation: Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.
Calibration Curve: Prepare a series of calibration standards with known concentrations of the non-labeled analyte and a fixed concentration of the internal standard. Run these standards alongside the samples. Plot the response ratio against the concentration of the analyte to generate a calibration curve.
Concentration Determination: Use the response ratio from the unknown sample and the calibration curve to determine the absolute concentration of the endogenous PE(P-18:0/18:1) in the original sample.
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.
Caption: Quantitative lipidomics workflow using an internal standard.
Caption: Detailed steps of the Bligh & Dyer lipid extraction method.
An In-depth Technical Guide to C18(plasm)-18:1 PE-d9: Structure, Properties, and Application in Lipidomics
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the deuterated plasmalogen, C18(plasm)-18:1 PE-d9. It details its chemical structure and propertie...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the deuterated plasmalogen, C18(plasm)-18:1 PE-d9. It details its chemical structure and properties, its role as an internal standard in mass spectrometry-based lipidomics, and the broader biological significance of its non-deuterated counterpart, C18(plasm)-18:1 PE. This document also includes detailed experimental protocols and visual workflows to aid in its practical application in a research setting.
Chemical Structure and Properties
C18(plasm)-18:1 PE-d9, systematically named 1-(1Z-octadecenyl)-2-oleoyl(d9)-sn-glycero-3-phosphoethanolamine, is a deuterated form of a common ethanolamine plasmalogen. Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether linkage at the sn-1 position of the glycerol backbone. The "C18(plasm)" designation refers to the 18-carbon alkenyl chain with a plasmenyl (vinyl-ether) linkage, while "18:1" denotes the 18-carbon oleoyl acyl chain with one double bond at the sn-2 position. The "-d9" indicates the presence of nine deuterium atoms on the oleoyl acyl chain, which makes it an ideal internal standard for mass spectrometry.
Chemical Structure of C18(plasm)-18:1 PE-d9:
Physicochemical Properties
The key physicochemical properties of C18(plasm)-18:1 PE-d9 and its non-deuterated analog are summarized in the table below. These properties are crucial for its handling, storage, and application in analytical methods.
The non-deuterated form, C18(plasm)-18:1 PE, is an abundant plasmalogen in various tissues, particularly in the nervous system, heart, and immune cells.[1][2] Plasmalogens play critical roles in cellular function, including:
Membrane Structure and Fluidity: The vinyl-ether linkage gives plasmalogens a more compact structure compared to their diacyl counterparts, influencing membrane fluidity and the formation of lipid rafts.[1][3]
Antioxidant Defense: The vinyl-ether bond is susceptible to oxidative attack, allowing plasmalogens to act as sacrificial antioxidants, protecting other lipids and proteins from oxidative damage.
Cell Signaling: Plasmalogens are involved in various signaling pathways, modulating the activity of membrane-bound proteins and serving as precursors for signaling molecules.[4]
Vesicular Fusion: They are implicated in the fusion of vesicles, a critical process in neurotransmission and other cellular transport mechanisms.
Plasmalogen Biosynthesis Pathway
The synthesis of plasmalogens is a complex process that begins in the peroxisomes and is completed in the endoplasmic reticulum.[5][6] A simplified diagram of this pathway is presented below.
Caption: The biosynthetic pathway of ethanolamine plasmalogens.
Role in AKT Signaling
Recent research has highlighted the influence of plasmalogens on the PI3K/AKT signaling pathway, a critical regulator of cell survival, growth, and proliferation.[1][7][8] Plasmalogen deficiency has been shown to impair the activation of AKT.[7] The proposed mechanism involves the modulation of membrane lipid raft integrity, which is crucial for the recruitment and phosphorylation of AKT.
Caption: Influence of plasmalogens on the PI3K/AKT signaling pathway.
Application in Quantitative Lipidomics
C18(plasm)-18:1 PE-d9 is primarily used as an internal standard in quantitative lipidomics studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] The use of a stable isotope-labeled internal standard is considered the gold standard for accurate quantification as it corrects for variations in sample preparation, extraction efficiency, and instrument response.[6][10]
Lipidomics Experimental Workflow
A typical workflow for a quantitative lipidomics experiment using an internal standard is outlined below.
Caption: A typical workflow for quantitative lipidomics using an internal standard.
Experimental Protocols
The following sections provide detailed methodologies for the quantification of C18(plasm)-18:1 PE using C18(plasm)-18:1 PE-d9 as an internal standard.
Preparation of Internal Standard Stock Solution
Acquisition: Obtain high-purity C18(plasm)-18:1 PE-d9 from a reputable commercial supplier.
Weighing: Accurately weigh a precise amount of the standard using an analytical balance.
Solubilization: Dissolve the weighed standard in a high-purity organic solvent, such as chloroform or methanol, to create a concentrated stock solution (e.g., 1 mg/mL).
Working Solution: Prepare a working solution by diluting the stock solution to a concentration appropriate for spiking into biological samples (e.g., 10 µg/mL).
Storage: Store the stock and working solutions in amber glass vials at -20°C to prevent degradation.
Lipid Extraction from Plasma (Modified Folch Method)
This protocol is adapted for a 100 µL plasma sample.[4][11][12]
Sample Thawing: Thaw frozen plasma samples on ice.
Internal Standard Spiking: In a glass tube, add a known amount of the C18(plasm)-18:1 PE-d9 internal standard working solution (e.g., 10 µL of a 10 µg/mL solution).
Sample Addition: Add 100 µL of the plasma sample to the tube containing the internal standard.
Solvent Addition: Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol.
Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
Phase Separation: Add 400 µL of 0.9% NaCl solution. Vortex for 30 seconds.
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will result in the separation of two phases: an upper aqueous phase and a lower organic phase containing the lipids.
Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new clean tube.
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of isopropanol:acetonitrile:water 2:1:1 v/v/v).
LC-MS/MS Analysis
The following are example parameters for the analysis of plasmalogens. Optimization will be required for specific instrumentation.[5][9]
Parameter
Setting
LC Column
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A
60:40 Acetonitrile:Water with 10 mM ammonium acetate
Mobile Phase B
90:10 Isopropanol:Acetonitrile with 10 mM ammonium acetate
Flow Rate
0.3 mL/min
Gradient
Start with a low percentage of B, ramp up to a high percentage of B to elute lipids, then re-equilibrate.
Injection Volume
5 µL
Ionization Mode
Positive Electrospray Ionization (ESI+)
MS/MS Mode
Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM)
Precursor Ion (Q1)
m/z for C18(plasm)-18:1 PE and C18(plasm)-18:1 PE-d9
Product Ion (Q3)
Specific fragment ions for each precursor
SRM Transitions:
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
C18(plasm)-18:1 PE
730.6
Fragment corresponding to the neutral loss of the headgroup or specific acyl chains
C18(plasm)-18:1 PE-d9
739.6
Fragment corresponding to the neutral loss of the headgroup or the deuterated acyl chain
Note: The exact m/z values for precursor and product ions should be determined empirically on the mass spectrometer used.
Data Analysis and Quantification
Peak Integration: Integrate the peak areas of the endogenous C18(plasm)-18:1 PE and the internal standard C18(plasm)-18:1 PE-d9 from the extracted ion chromatograms.
Ratio Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each sample.
Calibration Curve: Prepare a series of calibration standards with known concentrations of C18(plasm)-18:1 PE and a constant concentration of C18(plasm)-18:1 PE-d9. Plot the analyte/internal standard peak area ratio against the analyte concentration to generate a calibration curve.
Quantification: Determine the concentration of C18(plasm)-18:1 PE in the unknown samples by interpolating their analyte/internal standard peak area ratios on the calibration curve.
Conclusion
C18(plasm)-18:1 PE-d9 is an indispensable tool for the accurate and precise quantification of its endogenous counterpart in complex biological matrices. Understanding its chemical properties, the biological significance of plasmalogens, and the appropriate experimental protocols is crucial for researchers in lipidomics, drug development, and related scientific fields. This guide provides a foundational resource to facilitate the effective use of this deuterated standard in advancing our understanding of lipid metabolism and its role in health and disease.
A Technical Guide to the Synthesis and Purity of C18(plasm)-18:1 PE-d9
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the synthesis and purity analysis of C18(plasm)-18:1 PE-d9, a deuterated plasmalogen of significant in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and purity analysis of C18(plasm)-18:1 PE-d9, a deuterated plasmalogen of significant interest in lipidomics research and as an internal standard for mass spectrometry-based quantification.[1] Given the proprietary nature of commercial synthesis for such specialized lipids, this guide outlines a plausible synthetic strategy based on established principles of plasmalogen and deuterated lipid chemistry. Furthermore, it details the rigorous analytical methodologies required to ensure its high purity for research and development applications.
Overview of C18(plasm)-18:1 PE-d9
C18(plasm)-18:1 PE-d9, also known as 1-(1Z-octadecenyl)-2-oleoyl(d9)-sn-glycero-3-phosphoethanolamine, is an ethanolamine plasmalogen. Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol backbone.[2] This particular molecule features an 18-carbon plasmalogen substituent at the sn-1 position and a deuterated 18-carbon monounsaturated fatty acid (oleic acid-d9) at the sn-2 position. The deuterium labeling makes it an ideal internal standard for accurate quantification of endogenous plasmalogens in complex biological samples.[1]
Synthesis of C18(plasm)-18:1 PE-d9: A Proposed Pathway
The chemical synthesis of plasmalogens is a complex undertaking due to the labile nature of the vinyl-ether bond.[2] The following represents a logical, multi-step approach to the synthesis of C18(plasm)-18:1 PE-d9, integrating general strategies for plasmalogen and deuterated lipid synthesis.
Synthesis of Key Intermediates
The synthesis would logically begin with the preparation of two key building blocks: the deuterated fatty acid and the plasmalogen precursor.
Synthesis of Oleic Acid-d9: Deuterated oleic acid can be synthesized from a commercially available deuterated starting material, such as a deuterated alkyl halide, which is then used in a coupling reaction (e.g., with a suitable acetylenic compound) followed by stereoselective reduction to form the cis-double bond.
Preparation of the Plasmalogen Backbone: The synthesis of the 1-O-(1'Z-alkenyl)-glycerol backbone is the most challenging step. A common strategy involves the formation of an acetal, which is then converted to the vinyl ether. This typically involves the reaction of a glycerol derivative with a fatty aldehyde, followed by a series of protection, activation, and elimination steps to stereoselectively form the Z-vinyl ether bond.
Assembly and Final Steps
With the key intermediates in hand, the final assembly would proceed as follows:
Acylation: The 1-O-(1'Z-alkenyl)-glycerol precursor is selectively acylated at the sn-2 position with the synthesized oleic acid-d9 using standard esterification methods.
Phosphorylation: The resulting 1-O-(1'Z-alkenyl)-2-oleoyl(d9)-sn-glycerol is then phosphorylated at the sn-3 position.
Headgroup Attachment: Finally, the ethanolamine headgroup is introduced, typically using a protected ethanolamine phosphoramidite, followed by deprotection to yield the final product, C18(plasm)-18:1 PE-d9.
Purification
Purification of the final product is critical to remove any unreacted starting materials, byproducts, and isomeric impurities. A multi-step purification protocol is typically employed:
Extraction: The reaction mixture is first subjected to a lipid extraction, such as a modified Bligh-Dyer method, to separate the lipid products from water-soluble impurities.[3]
Chromatography: The crude lipid extract is then purified by column chromatography, often using silica gel.
High-Performance Liquid Chromatography (HPLC): For achieving high purity (>99%), preparative HPLC is the method of choice. A normal-phase or reversed-phase column can be used to separate the target molecule from any remaining impurities.[4]
The following diagram illustrates a plausible synthetic workflow for C18(plasm)-18:1 PE-d9.
A plausible synthetic workflow for C18(plasm)-18:1 PE-d9.
Purity Analysis and Characterization
Ensuring the purity and structural integrity of C18(plasm)-18:1 PE-d9 is paramount for its use as an analytical standard. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Quantitative Data
Commercially available C18(plasm)-18:1 PE-d9 is typically offered at a high purity level, as summarized in the table below.
Purpose: A rapid and straightforward method for initial purity assessment and monitoring reaction progress.
Methodology: The lipid is spotted on a silica gel plate and developed using a solvent system such as chloroform/methanol/water. The resulting spot is visualized (e.g., with iodine vapor or a specific phospholipid stain) and its retention factor (Rf) is compared to a standard. A single, well-defined spot is indicative of high purity.
Purpose: To provide a highly accurate assessment of purity and to confirm the molecular weight of the compound.
Methodology:
Chromatography: A reversed-phase C18 column is commonly used for separation.[8] A gradient elution with a mobile phase system, for example, consisting of an aqueous solution with an organic modifier like acetonitrile or methanol, often with additives like ammonium acetate or formic acid to improve ionization, is employed.[8]
Mass Spectrometry: The eluent from the HPLC is introduced into an electrospray ionization (ESI) source of a mass spectrometer.[9] The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]+.[5] The purity is determined by integrating the peak area of the target compound relative to the total peak area in the chromatogram.
3.2.3. Tandem Mass Spectrometry (MS/MS)
Purpose: To confirm the structure of the molecule by analyzing its fragmentation pattern.
Methodology: The parent ion (the [M+H]+ of C18(plasm)-18:1 PE-d9) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are characteristic of the different parts of the molecule. For ethanolamine plasmalogens, characteristic fragments corresponding to the sn-1 and sn-2 chains and the loss of the phosphoethanolamine headgroup are observed.[5][10]
3.2.4. Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To provide detailed structural information and confirm the position of the deuterium label.
Methodology:
¹H NMR: Provides information on the overall structure, including the characteristic signals for the vinyl ether protons and the double bond in the oleoyl chain.
³¹P NMR: A single peak confirms the presence of a single phosphorus environment.
²H NMR: Confirms the presence and location of the deuterium atoms on the oleoyl chain.[11][12]
The following diagram outlines a typical workflow for the purity analysis of C18(plasm)-18:1 PE-d9.
Workflow for the purity analysis of C18(plasm)-18:1 PE-d9.
Conclusion
The synthesis of C18(plasm)-18:1 PE-d9 is a challenging process that requires expertise in lipid chemistry. The subsequent purity analysis is equally critical and relies on a suite of advanced analytical techniques to ensure the final product meets the high standards required for its application in research and drug development. This guide provides a comprehensive overview of the key considerations in both the synthesis and quality control of this important deuterated plasmalogen.
The Pivotal Role of Deuterated Plasmalogens in Advancing Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Plasmalogens, a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position, are integral components of cellular...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plasmalogens, a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position, are integral components of cellular membranes, particularly abundant in the nervous, cardiovascular, and immune systems. Their deficiency has been implicated in a range of pathologies, including Alzheimer's disease, Rhizomelic Chondrodysplasia Punctata (RCDP), and other neurodegenerative disorders. The advent of deuterated plasmalogens has provided researchers with a powerful tool to unravel the complex biology of these lipids. By incorporating the stable isotope deuterium, these molecules act as tracers, enabling precise tracking and quantification in complex biological systems without altering their fundamental chemical properties. This technical guide explores the multifaceted functions of deuterated plasmalogens in research, detailing their application in mass spectrometry-based lipidomics, their use in elucidating metabolic pathways, and their role in the development of novel therapeutic strategies.
Introduction to Deuterated Plasmalogens
Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a neutron in addition to a proton, making it heavier than hydrogen. This mass difference is the cornerstone of its utility in research. When incorporated into plasmalogen molecules, the resulting deuterated plasmalogens can be readily distinguished from their endogenous, non-deuterated counterparts by mass spectrometry.[1] This allows for their use as ideal internal standards for accurate quantification and as metabolic tracers to follow their journey through complex biological pathways. The synthesis of these labeled compounds is a critical process that requires careful chemical strategies to selectively introduce deuterium at specific positions within the molecule.[2]
Core Functions and Applications in Research
The unique properties of deuterated plasmalogens have led to their application in several key areas of biomedical research:
Metabolic Tracers: Deuterated plasmalogens serve as invaluable tools to trace the metabolic fate of these lipids in vivo and in vitro. By introducing a known amount of a deuterated plasmalogen species, researchers can track its incorporation into different tissues and cellular compartments, as well as its conversion into other lipid molecules. This provides critical insights into the dynamics of plasmalogen biosynthesis, remodeling, and degradation pathways.
Internal Standards for Mass Spectrometry: One of the most significant applications of deuterated plasmalogens is their use as internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) for the absolute quantification of endogenous plasmalogens.[3][4] Due to their chemical similarity to the analytes of interest, they co-elute and ionize similarly, correcting for variations in sample preparation and instrument response. This ensures a high degree of accuracy and precision in determining plasmalogen concentrations in various biological matrices.
Studying Disease Mechanisms: The link between plasmalogen deficiency and various diseases, particularly neurodegenerative disorders like Alzheimer's disease, is an area of intense investigation.[5][6][7] Deuterated plasmalogens are being used to study the altered metabolism of these lipids in disease models, helping to elucidate the underlying pathological mechanisms. By tracing the uptake and metabolism of deuterated plasmalogens in diseased versus healthy states, researchers can identify potential enzymatic dysregulations and therapeutic targets.
Drug Development and Pharmacokinetics: In the realm of drug development, deuterated compounds are used to study the pharmacokinetics (PK) of potential therapeutics. A prime example is the clinical development of PPI-1011, a synthetic plasmalogen precursor.[2][8][9][10] While the clinical trial itself may not have used a deuterated version of PPI-1011 for the therapeutic intervention, the principles of using labeled compounds in pre-clinical DMPK (drug metabolism and pharmacokinetics) studies are standard practice. Deuterated analogs help in determining absorption, distribution, metabolism, and excretion (ADME) profiles of new drug candidates.
Quantitative Data Summary
The following tables summarize key quantitative data related to plasmalogen research, providing a comparative overview for researchers.
Table 1: Plasmalogen Levels in Alzheimer's Disease (AD) Brain Tissue
Table 2: Pharmacokinetic Parameters of PPI-1011 (Single Ascending Dose in Healthy Adults)
Dose (mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC (0-t) (h*ng/mL)
T½ (h)
10
Data not specified
Data not specified
Data not specified
Data not specified
25
Significant Increase
Data not specified
Significant Increase
Data not specified
50
Significant Increase
Data not specified
Significant Increase
Data not specified
75
Significant Increase
Data not specified
Significant Increase
Data not specified
100
Significant Increase
Data not specified
Significant Increase
Data not specified
Note: Specific numerical values for Cmax, Tmax, AUC, and T½ for each dose group were not publicly available in the search results. The table reflects the reported significant, dose-dependent increases in the target plasmalogen (PlsEtn 16:0/22:6) levels.[2][8][9][10]
Experimental Protocols
This section provides detailed methodologies for key experiments involving deuterated plasmalogens.
Protocol for Quantification of Plasmalogens by LC-MS/MS using Deuterated Internal Standards
This protocol is a composite based on methodologies described in the literature.[4][11][12][13]
Objective: To accurately quantify specific plasmalogen species in a biological sample (e.g., plasma, brain tissue homogenate).
Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)
C18 reverse-phase column
Procedure:
Sample Preparation:
To 100 µL of plasma or a known amount of tissue homogenate, add 400 µL of ice-cold methanol containing an antioxidant (e.g., 0.002% BHT).
Add a known amount of the deuterated plasmalogen internal standard mixture. The amount should be chosen to be within the linear range of the assay.
Vortex the mixture vigorously for 1 minute.
Lipid Extraction (Modified Folch Method):
Add 800 µL of chloroform to the sample mixture.
Vortex for 2 minutes.
Add 200 µL of water to induce phase separation.
Vortex for 1 minute and then centrifuge at 3000 x g for 10 minutes at 4°C.
Carefully collect the lower organic phase containing the lipids into a new tube.
Dry the lipid extract under a stream of nitrogen gas.
Reconstitute the dried lipid extract in a known volume of the initial mobile phase (e.g., 100 µL of methanol/isopropanol 1:1 v/v).
LC-MS/MS Analysis:
Chromatographic Separation:
Inject a small volume (e.g., 5-10 µL) of the reconstituted lipid extract onto a C18 column.
Use a gradient elution with mobile phase A (e.g., 10 mM ammonium acetate in water/methanol) and mobile phase B (e.g., methanol/isopropanol). A typical gradient might run from 40% B to 95% B over 15-20 minutes.
Mass Spectrometry Detection:
Operate the mass spectrometer in positive or negative ion mode, depending on the plasmalogen species of interest.
Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for targeted quantification.
Define specific precursor-to-product ion transitions for each endogenous plasmalogen and its corresponding deuterated internal standard. For example, for a phosphatidylethanolamine plasmalogen, a characteristic neutral loss of 141 Da (the ethanolamine headgroup) is often monitored in positive ion mode.
Data Analysis:
Integrate the peak areas for the endogenous plasmalogen and the deuterated internal standard.
Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.
Determine the concentration of the endogenous plasmalogen by comparing this ratio to a standard curve generated using known concentrations of the non-deuterated plasmalogen standard and a fixed concentration of the deuterated internal standard.
Protocol for Studying Plasmalogen-Mediated Signaling (AKT/ERK Activation)
This protocol is a generalized workflow based on findings related to plasmalogen-induced signaling.[1][3][14][15][16]
Objective: To investigate the effect of plasmalogen supplementation on the activation of the AKT and ERK signaling pathways in neuronal cells.
Materials:
Neuronal cell line (e.g., Neuro-2A) or primary neurons
Cell culture medium and supplements
Purified plasmalogens (or a deuterated analog for tracing)
Serum-free medium
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Culture neuronal cells to approximately 80% confluency.
To induce a quiescent state, serum-starve the cells by replacing the growth medium with serum-free medium for 12-24 hours.
Treat the serum-starved cells with either vehicle control or different concentrations of purified plasmalogens for various time points (e.g., 15, 30, 60 minutes).
Cell Lysis and Protein Quantification:
After treatment, wash the cells with ice-cold PBS.
Lyse the cells on ice using lysis buffer containing protease and phosphatase inhibitors.
Scrape the cells and collect the lysate.
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
Determine the protein concentration of the supernatant using a BCA protein assay.
Western Blotting:
Normalize the protein concentration for all samples.
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
Incubate the membrane with primary antibodies against phospho-AKT, total-AKT, phospho-ERK, and total-ERK overnight at 4°C.
Wash the membrane three times with TBST.
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane three times with TBST.
Develop the blot using a chemiluminescence substrate and capture the signal with an imaging system.
Data Analysis:
Quantify the band intensities using densitometry software.
For each sample, normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein band.
Compare the normalized phospho-protein levels in the plasmalogen-treated samples to the vehicle-treated control to determine the extent of pathway activation.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to deuterated plasmalogen research.
The Unseen Architect: A Technical Guide to C18(plasm)-18:1 PE-d9 in Membrane Studies
For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of cellular membranes, plasmalogens stand out as a unique class of glycerophospholipids, distinguished by a vinyl-ether bond at t...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular membranes, plasmalogens stand out as a unique class of glycerophospholipids, distinguished by a vinyl-ether bond at the sn-1 position of the glycerol backbone. Among these, 1-(1Z-octadecenyl)-2-oleoyl-sn-glycero-3-phosphoethanolamine containing a deuterated oleoyl chain, C18(plasm)-18:1 PE-d9, has emerged as an indispensable tool for researchers delving into the complexities of membrane biology. This technical guide provides an in-depth exploration of the role and application of C18(plasm)-18:1 PE-d9 in membrane studies, offering detailed experimental protocols, quantitative data, and visualizations of its involvement in critical signaling pathways.
Physicochemical Properties and its Role as an Internal Standard
C18(plasm)-18:1 PE-d9 is a deuterated analog of the naturally occurring plasmalogen, PE(P-18:0/18:1). The incorporation of nine deuterium atoms onto the oleoyl acyl chain provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based lipidomics.[1] This allows for precise and accurate quantification of endogenous plasmalogen species, overcoming variations in sample extraction and ionization efficiency.[2]
The unique structural features of plasmalogens, including the vinyl-ether bond and the presence of polyunsaturated fatty acids at the sn-2 position, impart distinct biophysical properties to cellular membranes. These lipids are crucial for membrane fluidity, vesicle fusion, and protection against oxidative stress.[4] C18(plasm)-18:1 PE-d9 serves as a powerful tool to investigate these roles in various contexts.
Quantitative Lipidomics with C18(plasm)-18:1 PE-d9
The use of deuterated internal standards like C18(plasm)-18:1 PE-d9 is central to accurate lipidomic analysis.[5][6] By spiking samples with a known concentration of the deuterated standard, researchers can precisely quantify the levels of endogenous plasmalogens in various biological matrices, from cell cultures to plasma and tissues.
Lipid Extraction from Plasma using a Modified Folch Method
This protocol outlines a common procedure for extracting lipids from plasma samples, incorporating C18(plasm)-18:1 PE-d9 as an internal standard.
Materials:
Plasma sample
C18(plasm)-18:1 PE-d9 internal standard solution (e.g., as part of a mix like SPLASH® LIPIDOMIX®)
Chloroform
Methanol
0.9% NaCl solution
Centrifuge
Nitrogen gas stream
Procedure:
To 100 µL of plasma in a glass tube, add a known amount of C18(plasm)-18:1 PE-d9 internal standard.
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
Vortex the mixture vigorously for 1 minute.
Incubate the sample at room temperature for 20 minutes.
Add 0.4 mL of 0.9% NaCl solution and vortex for another minute.
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
Dry the lipid extract under a gentle stream of nitrogen gas.
Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform 1:1) for LC-MS/MS analysis.
Comparison of Lipid Extraction Methods
The choice of extraction method can significantly impact the recovery of different lipid classes. The Folch, Matyash (using methyl-tert-butyl ether), and BUME (butanol/methanol) methods are commonly used.
Extraction Method
Principle
Advantages
Disadvantages
Folch
Liquid-liquid extraction with chloroform and methanol.
Well-established, good recovery for a broad range of lipids.
Use of chloroform, which is toxic.
Matyash
Uses MTBE instead of chloroform.
Less toxic than chloroform, good recovery of most lipid classes.
May have lower recovery for some polar lipids compared to Folch.[10]
BUME
Utilizes butanol and methanol.
Effective for a wide range of lipids.
Can be a more complex procedure.
Studies have shown that the extraction efficiency for plasmalogens can vary between these methods. For instance, a comparison of single-phase and biphasic extraction protocols found that a single-phase method was as effective as the Folch and Matyash methods for most lipid classes and more effective for polar lipids.[11]
Quantitative Analysis by LC-MS/MS
This section provides a general workflow for the quantitative analysis of plasmalogens using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Instrumentation:
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
LC-MS/MS Parameters (Example):
Column: C18 reversed-phase column.
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
Workflow:
Inject the reconstituted lipid extract onto the LC system.
Separate the different lipid species based on their hydrophobicity.
Introduce the eluted lipids into the mass spectrometer.
Monitor the specific precursor-to-product ion transitions for the endogenous plasmalogens and the C18(plasm)-18:1 PE-d9 internal standard.
Quantify the endogenous plasmalogens by comparing the peak area of their transitions to the peak area of the known concentration of the deuterated internal standard.
Role in Signaling Pathways
Plasmalogens are not merely structural components of membranes; they are also actively involved in cellular signaling. C18(plasm)-18:1 PE-d9 is instrumental in studying these pathways by enabling the accurate measurement of changes in plasmalogen levels in response to various stimuli.
Ferroptosis Signaling Pathway
Ferroptosis is a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. PE plasmalogens, particularly those containing polyunsaturated fatty acids, are key substrates for lipid peroxidation in this pathway.
Caption: The role of PE plasmalogens in the ferroptosis signaling pathway.
Cholesterol Transport Pathway
Plasmalogens have been shown to play a role in intracellular cholesterol trafficking.[12] A deficiency in ethanolamine plasmalogens can lead to altered cholesterol transport from the plasma membrane to the endoplasmic reticulum for esterification.[12]
Caption: The influence of PE plasmalogens on cholesterol transport.
Conclusion
C18(plasm)-18:1 PE-d9 is a cornerstone for modern membrane research, enabling precise quantification of a critical class of lipids. Its application in lipidomics has been instrumental in elucidating the roles of plasmalogens in maintaining membrane integrity and participating in vital cellular processes such as ferroptosis and cholesterol transport. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively utilize this powerful tool in their scientific endeavors, ultimately contributing to a deeper understanding of membrane biology and its implications for human health and disease.
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the deuterated plasmalogen, C18(plasm)-18:1 PE-d9. It is intended to serve as a valuable resource...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the deuterated plasmalogen, C18(plasm)-18:1 PE-d9. It is intended to serve as a valuable resource for researchers utilizing this lipid standard in mass spectrometry-based lipidomics and other advanced analytical applications. This document outlines the compound's key specifications, detailed experimental protocols for its analysis, and insights into its biological context.
Introduction to C18(plasm)-18:1 PE-d9
C18(plasm)-18:1 PE-d9, with the full chemical name 1-(1Z-octadecenyl)-2-oleoyl(d9)-sn-glycero-3-phosphoethanolamine, is a high-purity, deuterated plasmalogen. Plasmalogens are a unique subclass of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol backbone. This structural feature confers distinct chemical properties, including a role in protecting cells against oxidative stress.
The C18(plasm)-18:1 PE-d9 variant is specifically designed for use as an internal standard in quantitative mass spectrometry. The incorporation of nine deuterium atoms on the oleoyl acyl chain provides a distinct mass shift, allowing for its differentiation from endogenous, non-deuterated counterparts in complex biological samples. Its use is critical for the accurate quantification of plasmalogens in various research and clinical settings.
Quantitative Data and Specifications
The following tables summarize the typical quantitative data and specifications for C18(plasm)-18:1 PE-d9, as derived from publicly available supplier information. Note that exact values may vary slightly between different lots, and users should always refer to the lot-specific certificate of analysis provided by the manufacturer.
Varies (typically supplied in a solvent like chloroform)
Experimental Protocols
The following are representative protocols for the analysis of C18(plasm)-18:1 PE-d9 and other phospholipids. These are generalized methods and may require optimization for specific instrumentation and applications.
Thin-Layer Chromatography (TLC) for Purity Assessment
TLC is a common method for the qualitative assessment of phospholipid purity.
Materials:
Silica gel 60 TLC plates
Developing tank
Spotting capillaries
Solvent System 1: Chloroform:Methanol:Ammonium Hydroxide (65:25:4, v/v/v)
Solvent System 2: Chloroform:Methanol:Water (65:25:4, v/v/v)
Visualization Reagents: Iodine vapor, primuline spray, or specific stains for phospholipids (e.g., molybdenum blue spray).
Protocol:
Prepare the TLC developing tank by lining it with filter paper and adding the chosen solvent system to a depth of approximately 1 cm. Allow the tank to saturate for at least 30 minutes.
Dissolve a small amount of the C18(plasm)-18:1 PE-d9 standard in a suitable solvent (e.g., chloroform).
Using a spotting capillary, apply a small spot of the sample to the TLC plate, approximately 1.5 cm from the bottom edge.
Place the spotted TLC plate into the developing tank and allow the solvent to migrate up the plate until it is about 1 cm from the top edge.
Remove the plate from the tank and mark the solvent front. Allow the plate to dry completely in a fume hood.
Visualize the separated spots. For iodine, place the dried plate in a tank containing iodine crystals. Phospholipid spots will appear as yellow-brown spots. Alternatively, spray the plate with a suitable visualization reagent and heat as required to develop the spots.
Assess the purity by observing the number of spots. A pure sample should ideally show a single spot.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Quantification
HPLC-MS/MS is the gold standard for the accurate quantification of lipids like C18(plasm)-18:1 PE-d9 in biological matrices.
Instrumentation:
High-Performance Liquid Chromatograph (HPLC) system
Autosampler
Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
Materials:
HPLC Column: A suitable column for lipid separation, such as a C18 or a HILIC column.
Mobile Phase A: Acetonitrile/Water with an appropriate additive (e.g., 0.1% formic acid and 10 mM ammonium formate).
Mobile Phase B: Isopropanol/Acetonitrile with the same additive.
C18(plasm)-18:1 PE-d9 as the internal standard.
Protocol:
Sample Preparation: Perform a lipid extraction from the biological sample (e.g., plasma, tissue homogenate) using a method like the Folch or Bligh-Dyer extraction.
Internal Standard Spiking: Add a known amount of C18(plasm)-18:1 PE-d9 to the sample before extraction to account for sample loss during preparation and for variations in ionization.
HPLC Separation:
Equilibrate the column with the initial mobile phase conditions.
Inject the extracted lipid sample.
Run a gradient elution to separate the different lipid classes. A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more hydrophobic lipids.
Mass Spectrometry Detection:
Operate the mass spectrometer in positive or negative ion mode, depending on the lipid class of interest. For PE plasmalogens, positive ion mode is common.
Use Multiple Reaction Monitoring (MRM) for quantification. For C18(plasm)-18:1 PE-d9, the precursor ion will be [M+H]+, and a specific product ion resulting from fragmentation will be monitored.
Data Analysis:
Integrate the peak areas for the endogenous lipid and the C18(plasm)-18:1 PE-d9 internal standard.
Calculate the concentration of the endogenous lipid by comparing the ratio of its peak area to that of the internal standard against a calibration curve.
Mandatory Visualizations
Quality Control Workflow for a Lipid Standard
The following diagram illustrates a typical workflow for the quality control of a deuterated lipid standard like C18(plasm)-18:1 PE-d9.
Caption: Quality control workflow for a lipid standard.
Simplified Plasmalogen Biosynthesis Pathway
This diagram outlines the key steps in the biosynthesis of plasmalogens, starting from dihydroxyacetone phosphate (DHAP).
Plasmalogens, including the non-deuterated parent compound of C18(plasm)-18:1 PE-d9, are integral components of cell membranes, particularly abundant in the nervous, cardiovascular, and immune systems. Their vinyl-ether bond makes them potent antioxidants, capable of scavenging reactive oxygen species and thereby protecting other lipids and proteins from oxidative damage.
Beyond their structural and protective roles, plasmalogens are involved in cellular signaling. They can act as a reservoir for second messengers, such as arachidonic acid, which can be released by phospholipases to participate in inflammatory pathways. Deficiencies in plasmalogen levels have been linked to various diseases, including Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders, highlighting their importance in maintaining cellular health. The use of standards like C18(plasm)-18:1 PE-d9 is crucial for research aimed at understanding the role of plasmalogens in these conditions.
The Biological Significance of Plasmalogen P-18:0/18:1: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals Abstract Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position, which imparts distinct...
Author: BenchChem Technical Support Team. Date: December 2025
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position, which imparts distinct chemical and physical properties. The specific molecular species P-18:0/18:1, containing a stearoyl fatty alcohol at sn-1 and an oleoyl fatty acid at sn-2, is a significant monounsaturated plasmalogen found in both ethanolamine (PE) and choline (PC) forms. This technical guide provides an in-depth exploration of the biological significance of P-18:0/18:1, consolidating current research on its role in membrane architecture, its potent antioxidant functions with a specific focus on ferroptosis resistance, and its implications in various disease states, including neurodegenerative and metabolic disorders. Detailed experimental protocols for its analysis and diagrams of key biological pathways are provided to support further research and therapeutic development.
Introduction: Defining Plasmalogen P-18:0/18:1
Plasmalogens represent a significant fraction of phospholipids in mammals, constituting up to 20% of the total phospholipid mass in certain tissues like the brain, heart, and immune cells.[1] Their defining feature is the 1-O-alk-1'-enyl (vinyl-ether) linkage at the sn-1 position of the glycerol backbone.[2][3] This bond distinguishes them from the more common diacyl phospholipids, which have an ester linkage at this position.
The nomenclature P-18:0/18:1 specifies the acyl chains attached to the glycerol backbone:
P : Denotes a plasmalogen (vinyl-ether bond).
18:0 : A saturated 18-carbon fatty alcohol (stearoyl alcohol) at the sn-1 position.
18:1 : A monounsaturated 18-carbon fatty acid (oleic acid) at the sn-2 position.[4]
This species can have either an ethanolamine or choline headgroup, referred to as PE(P-18:0/18:1) and PC(P-18:0/18:1) , respectively.[5][6] While polyunsaturated fatty acid (PUFA)-containing plasmalogens are well-studied, the monounsaturated P-18:0/18:1 species has emerged as a critical molecule with non-redundant biological functions, particularly in the context of oxidative stress.
Core Biological Functions
The unique structure of P-18:0/18:1 underpins its diverse roles in cellular biology, from maintaining membrane integrity to actively participating in cytoprotective pathways.
Membrane Architecture and Fluidity
Like other plasmalogens, P-18:0/18:1 is an integral structural component of cellular membranes.[7] The vinyl-ether bond causes the sn-1 chain to adopt a more rigid conformation parallel to the sn-2 chain, leading to a more compact and stable lipid packing.[8] This influences key membrane properties:
Decreased Fluidity : Contributes to the formation of more ordered membrane domains, such as lipid rafts.[9][10]
Membrane Fusion and Trafficking : By influencing membrane curvature and stability, plasmalogens are critical for processes like vesicle formation and fusion.[8][11][12]
Ion Transport : Altered membrane properties due to plasmalogen content can impact the function of embedded ion channels.[12]
Antioxidant Activity and Ferroptosis Resistance
A primary and extensively studied function of plasmalogens is their role as endogenous antioxidants.[13] The vinyl-ether bond is highly susceptible to attack by reactive oxygen species (ROS), allowing plasmalogens to act as sacrificial antioxidants, thereby protecting other lipids and proteins from oxidative damage.[2][10]
Recent evidence has specifically highlighted the role of PC(P-18:0/18:1) in conferring resistance to ferroptosis , a form of iron-dependent, regulated cell death driven by massive lipid peroxidation.[8][14] In contrast to PUFA-containing plasmalogens, which can be prone to oxidation, the monounsaturated oleic acid at the sn-2 position of P-18:0/18:1 makes it a poor substrate for lipid peroxidation. Studies have shown that MUFA-plasmalogen PC(P-18:0/18:1) can protect against lipid oxidation, a function similar to the canonical ferroptosis inhibitor ferrostatin-1.[14] This positions P-18:0/18:1 as a key lipid in cellular defense against specific oxidative insults.
Cellular Signaling
Plasmalogens are implicated in signal transduction pathways, although the mechanisms are still being fully elucidated.[8][13] They can act as reservoirs for second messengers, such as arachidonic acid, though P-18:0/18:1 contains oleic acid.[9] The modulation of membrane microdomains (lipid rafts) by plasmalogens can also influence the spatial organization and activity of signaling receptors and enzymes.[10] Deficiencies in plasmalogens have been shown to impact Akt-ERK signaling, which is crucial for learning and memory.[15]
Association with Disease
Alterations in the levels of specific plasmalogen species, including P-18:0/18:1, are associated with a range of human pathologies.
Neurodegenerative Diseases : Reduced levels of serum and brain plasmalogens are a known biomarker for Alzheimer's disease, with deficits correlating with disease severity.[11] Specifically, reductions in species including 18:0-18:1 have been reported in Alzheimer's patients.[11]
Peroxisomal Disorders : Since the initial steps of plasmalogen biosynthesis occur in peroxisomes, genetic disorders affecting peroxisome function, such as Zellweger syndrome and Rhizomelic Chondrodysplasia Punctata (RCDP), lead to a severe deficiency in all plasmalogen species.[2][16]
Cardiovascular Disease and Cancer : The antioxidant and anti-inflammatory properties of plasmalogens suggest a protective role in cardiovascular health.[13] Conversely, their role in resisting ferroptosis may have implications for cancer therapy, as inducing ferroptosis is a promising anti-cancer strategy.[8]
Quantitative Data
Accurate quantification of individual plasmalogen species is crucial for understanding their roles in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[5][9]
Note: PE(P-36:1) represents a group of isomers with the same mass, including PE(P-18:0/18:1).
Methodologies and Experimental Protocols
This section provides an overview of standard protocols for the extraction, analysis, and functional assessment of plasmalogen P-18:0/18:1.
Protocol: Lipid Extraction from Biological Samples
A modified Bligh and Dyer method is commonly used for total lipid extraction.[13]
Homogenization : Homogenize tissue samples (e.g., 10-20 mg) or cell pellets in a solvent-resistant tube. For plasma/serum, use a defined volume (e.g., 50 µL).
Solvent Addition : Add a 2:1 (v/v) mixture of chloroform:methanol containing an appropriate internal standard (e.g., a deuterated plasmalogen like PE(P-18:0/18:1-d9)).[9]
Phase Separation : Vortex the mixture thoroughly. Add water or a saline solution to induce phase separation.
Extraction : Centrifuge to separate the layers. The lower organic phase, containing the lipids, is carefully collected.
Drying and Reconstitution : The organic solvent is evaporated under a stream of nitrogen gas. The dried lipid extract is then reconstituted in a suitable solvent (e.g., methanol/isopropanol) for LC-MS/MS analysis.
Protocol: Quantification by LC-MS/MS
This protocol outlines a typical targeted analysis using Selected Reaction Monitoring (SRM).[5]
Chromatographic Separation :
Column : Use a reverse-phase C18 column or a HILIC column for separation of lipid classes.[13][17]
Mobile Phases : A gradient elution is typically used, with mobile phase A consisting of an aqueous solution with an additive (e.g., ammonium formate) and mobile phase B consisting of an organic solvent mixture (e.g., acetonitrile/isopropanol).
Mass Spectrometry :
Ionization : Use Electrospray Ionization (ESI) in both positive and negative modes.
Analysis Mode : Operate the triple quadrupole mass spectrometer in SRM mode.
SRM Transitions : Specific precursor-to-product ion transitions are monitored for P-18:0/18:1 and the internal standard.
For PE(P-18:0/18:1) : Precursor ion [M+H]⁺ at m/z 730.6. Product ions can include fragments representing the loss of the headgroup or the acyl chains.[5][18]
For PC(P-18:0/18:1) : Precursor ion [M+H]⁺ at m/z 772.6. A characteristic product ion is m/z 184.0, corresponding to the phosphocholine headgroup.[5]
Quantification : Construct a calibration curve using a synthetic standard of known concentration. The concentration of the endogenous P-18:0/18:1 is determined by comparing its peak area to that of the internal standard and referencing the calibration curve.
Protocol: In Vitro Antioxidant (Ferroptosis) Assay
This assay measures the ability of a compound to inhibit lipid peroxidation, based on methods described in the literature.[14]
Reagent Preparation : Prepare a solution of a fluorescent lipid peroxidation sensor, such as BODIPY™ 581/591 C11, in a suitable solvent. Prepare a stock solution of the lipid peroxidation initiator AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride).
Assay Setup : In a microplate, combine the BODIPY-C11 probe with a mixture of oxidizable ester lipids (e.g., PE 18:0/22:6).
Treatment : Add the test compound (e.g., synthetic PC(P-18:0/18:1)) or a positive control (ferrostatin-1) at desired concentrations.
Initiation : Add AAPH to initiate lipid peroxidation.
Measurement : Monitor the fluorescence of the BODIPY-C11 probe over time using a plate reader. Oxidation of the probe results in a shift in its fluorescence emission from red to green.
Analysis : The rate of fluorescence shift is indicative of the rate of lipid peroxidation. Calculate the protective effect of P-18:0/18:1 by comparing the rate in its presence to the untreated control.
Biosynthesis Pathway
The biosynthesis of plasmalogens is a multi-step process that occurs across two organelles: the peroxisome and the endoplasmic reticulum (ER).
Conclusion and Future Directions
Plasmalogen P-18:0/18:1 is far more than a simple structural lipid. Its specific monounsaturated nature confers a critical cytoprotective function against lipid peroxidation, setting it apart from its PUFA-containing counterparts and establishing a key role in resistance to ferroptosis. The association of its deficiency with major chronic diseases underscores its importance in maintaining cellular homeostasis.
For drug development professionals, P-18:0/18:1 and its metabolic pathway present several opportunities:
Therapeutic Agents : Synthetic P-18:0/18:1 or its precursors could be explored as replacement therapies for conditions marked by plasmalogen deficiency and high oxidative stress, such as early-stage Alzheimer's disease.
Biomarkers : Monitoring serum levels of P-18:0/18:1 may serve as a valuable biomarker for disease progression or therapeutic response.
Drug Targets : The enzymes in the plasmalogen biosynthesis pathway, particularly PEDS1, could be investigated as potential targets for modulating cellular resistance to oxidative stress and ferroptosis.
Further research is required to fully delineate the signaling roles of P-18:0/18:1 and to understand the tissue-specific regulation of its synthesis and turnover. Elucidating these mechanisms will be paramount for translating our understanding of this unique lipid into effective clinical strategies.
A Technical Guide to C18(plasm)-18:1 PE-d9: A Deuterated Plasmalogen for Advanced Lipidomics
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the deuterated plasmalogen, C18(plasm)-18:1 PE-d9. It is designed to serve as a comprehensive resource...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the deuterated plasmalogen, C18(plasm)-18:1 PE-d9. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are utilizing this lipid standard in their analytical workflows. This guide covers the fundamental molecular properties, typical experimental applications, and the biological significance of the corresponding endogenous plasmalogen.
Core Molecular Attributes
C18(plasm)-18:1 PE-d9, also known as 1-(1Z-octadecenyl)-2-oleoyl(d9)-sn-glycero-3-phosphoethanolamine, is a high-purity, deuterated version of a common phosphatidylethanolamine (PE) plasmalogen. The defining features of this molecule are the vinyl-ether bond at the sn-1 position and the presence of nine deuterium atoms on the oleoyl fatty acid at the sn-2 position. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of endogenous plasmalogens.[1]
The primary application of C18(plasm)-18:1 PE-d9 is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based lipidomics.[1] The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification, as it allows for the correction of variability introduced during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response.[2][3][4]
Representative Experimental Protocol: Quantification of PE Plasmalogens in Human Plasma
This protocol outlines a general workflow for the quantification of PE plasmalogens in human plasma using C18(plasm)-18:1 PE-d9 as an internal standard.
1. Sample Preparation (Lipid Extraction):
Materials: Human plasma, methanol, methyl-tert-butyl ether (MTBE), C18(plasm)-18:1 PE-d9 internal standard solution (1 mg/mL in chloroform), water.
Procedure:
To 15 µL of human plasma, add 400 µL of methanol and 10 µL of the internal standard solution.
Vortex the mixture and incubate on ice for 10 minutes.
Add 500 µL of MTBE, vortex, and incubate on ice for 1 hour.
Add 500 µL of water, vortex, and incubate on ice for 15 minutes.
Centrifuge at 8,000 x g for 5 minutes at 4°C to induce phase separation.
Carefully collect the upper organic layer, which contains the lipids.
Add an additional 200 µL of MTBE to the remaining lower layer, vortex, and centrifuge again.
Combine the organic layers and dry under a stream of nitrogen.
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).
2. LC-MS/MS Analysis:
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem quadrupole mass spectrometer.
Liquid Chromatography (LC) Conditions:
Column: A C18 reversed-phase column is commonly used for lipid separation.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute lipids based on their polarity.
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
Injection Volume: 2-10 µL.
Mass Spectrometry (MS) Conditions:
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode. Positive mode is often used for PE plasmalogens.
SRM Transitions: Monitor the specific precursor-to-product ion transitions for the endogenous PE plasmalogens of interest and for C18(plasm)-18:1 PE-d9.
3. Data Analysis:
Integrate the peak areas for the endogenous PE plasmalogens and the C18(plasm)-18:1 PE-d9 internal standard.
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
Quantify the concentration of the endogenous PE plasmalogens by comparing these ratios to a standard curve generated with known concentrations of non-deuterated standards.
Below is a graphical representation of a typical experimental workflow.
Caption: A typical lipidomics workflow using a deuterated internal standard.
Biological Significance of PE Plasmalogens
Phosphatidylethanolamine plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position.[5] They are significant components of cellular membranes, particularly in the nervous, cardiovascular, and immune systems.[6] Their functions are multifaceted and crucial for cellular health.
Structural Role in Membranes: PE plasmalogens are known to influence membrane fluidity and dynamics.[7] They are often enriched in lipid rafts, which are specialized membrane microdomains involved in cellular signaling.[5][7]
Antioxidant Properties: The vinyl-ether bond of plasmalogens is susceptible to oxidation, allowing them to act as endogenous antioxidants, thereby protecting other lipids and macromolecules from oxidative damage.[5][8]
Involvement in Signaling Pathways: Plasmalogens are implicated in various signaling pathways that are essential for cell survival and function.[5][6] Deficiencies in plasmalogen levels have been linked to several neurological disorders, including Alzheimer's disease and Parkinson's disease.[6]
The diagram below illustrates some of the key roles of PE plasmalogens in cellular function.
Caption: Key biological functions of PE plasmalogens.
The Ether Linkage: A Technical Guide to the Discovery and Characterization of Ether Phospholipids
For Researchers, Scientists, and Drug Development Professionals Abstract Ether phospholipids (ePLs) are a unique class of glycerophospholipids characterized by an ether bond at the sn-1 position of the glycerol backbone,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ether phospholipids (ePLs) are a unique class of glycerophospholipids characterized by an ether bond at the sn-1 position of the glycerol backbone, in contrast to the more common ester linkage. This structural distinction imparts unique physicochemical properties and diverse biological functions, ranging from structural roles in cell membranes to involvement in critical signaling pathways. This in-depth technical guide provides a comprehensive overview of the discovery, characterization, biosynthesis, and signaling functions of ether phospholipids. We present detailed experimental protocols for their analysis, quantitative data on their distribution in human tissues, and visualizations of key metabolic and signaling pathways to serve as a valuable resource for researchers, scientists, and drug development professionals in the field.
Discovery and Historical Characterization
The journey to understanding ether phospholipids has been a gradual process spanning over a century, marked by key discoveries that unveiled their unique structure and function.
Timeline of Key Discoveries:
Year
Discovery/Milestone
Key Contributor(s)
Significance
Late 19th Century
Isolation and naming of various phospholipids from the brain, laying the foundation for neurochemistry.[1]
Johann Ludwig Wilhelm Thudichum
Pioneered the chemical characterization of brain lipids, including those that would later be identified as ether phospholipids.[1]
1924
First description of "plasmalogens" based on a staining reaction in tissue sections that produced aldehydes upon acid hydrolysis.[2][3]
Feulgen and Voit
Identified a new class of lipids with a unique chemical reactivity, later determined to be due to the vinyl-ether bond of plasmalogens.[2][3]
1950s-1960s
Elucidation of the ether-linked structure of various phospholipids through chemical degradation and analysis.
Various Researchers
Confirmed the presence of the characteristic ether bond at the sn-1 position of the glycerol backbone.
1970s
Discovery of Platelet-Activating Factor (PAF), a potent signaling molecule identified as an ether phospholipid.[4]
Jacques Benveniste, Constantinos A. Demopoulos
Revealed the role of ether phospholipids in cellular signaling and inflammation.[4]
1980s-Present
Characterization of the biosynthetic pathways and the enzymes involved in ether phospholipid synthesis.
Various Researchers
Uncovered the peroxisomal origin and the key enzymatic steps required for the formation of the ether bond.
1990s-Present
Development of advanced analytical techniques, particularly mass spectrometry, for the detailed characterization and quantification of ether phospholipid species.
Various Researchers
Enabled the identification of a wide array of ether phospholipid molecular species and their roles in health and disease.
Johann Ludwig Wilhelm Thudichum, a German-born physician and biochemist, is widely regarded as the "father of neurochemistry."[1] In the late 19th century, his meticulous work on the chemical composition of the brain led to the isolation and naming of numerous phospholipids, providing the fundamental groundwork for future discoveries in the field.[1]
The first direct evidence for the existence of a unique class of ether-linked lipids came in 1924 when Feulgen and Voit observed a staining reaction in tissue sections that produced aldehydes after acid treatment.[2][3] They named the unknown substance "plasmalogen" due to its presence in the cytoplasm (plasmal) and its aldehyde-generating (ogen) property.[3] It was later understood that the acid labile vinyl-ether bond of plasmalogens was responsible for this reaction.
The definitive structural elucidation of ether phospholipids, confirming the ether linkage at the sn-1 position, was achieved in the mid-20th century through the work of several research groups. A pivotal moment in understanding the functional significance of ether phospholipids was the discovery of Platelet-Activating Factor (PAF) in the 1970s.[4] Initially identified by its ability to induce platelet aggregation, PAF was later characterized as a potent ether phospholipid signaling molecule with wide-ranging effects on inflammation, allergic responses, and vascular function.[4]
The subsequent decades saw significant progress in delineating the biosynthetic pathways of ether phospholipids, revealing the crucial role of peroxisomes in their initial synthesis. The advent of sophisticated analytical techniques, particularly high-performance liquid chromatography (HPLC) and mass spectrometry (MS), has revolutionized the field, allowing for the detailed identification and quantification of a vast number of ether phospholipid molecular species and advancing our understanding of their roles in various physiological and pathological processes.
Structure and Classification of Ether Phospholipids
Ether phospholipids are glycerophospholipids where the fatty acid at the sn-1 position of the glycerol backbone is attached via an ether linkage. They are broadly classified into two main categories based on the nature of this linkage:
Plasmanyl Phospholipids: These contain a saturated alkyl chain linked to the glycerol backbone via an ether bond (O-alkyl).
Plasmenyl Phospholipids (Plasmalogens): These possess an α,β-unsaturated alkyl chain attached by a vinyl-ether bond (O-alk-1'-enyl).[2][5]
The sn-2 position is typically esterified with a fatty acid, often a polyunsaturated fatty acid (PUFA) such as arachidonic acid or docosahexaenoic acid. The head group attached to the phosphate at the sn-3 position can vary, with the most common being choline and ethanolamine.
Quantitative Distribution in Human Tissues
The abundance of ether phospholipids and the relative proportions of their different classes vary significantly across different human tissues, reflecting their specialized functions.
Tissue
Total Ether Phospholipids (% of total phospholipids)
Plasmalogen (% of total ether phospholipids)
Plasmanyl (% of total ether phospholipids)
Key Ether Phospholipid Classes
Brain (Myelin)
~30-40%
>90%
<10%
Ethanolamine Plasmalogens
Brain (Gray Matter)
~15-25%
>90%
<10%
Ethanolamine Plasmalogens
Heart
~30-50%
~80-90%
~10-20%
Choline and Ethanolamine Plasmalogens
Skeletal Muscle
~15-25%
>90%
<10%
Ethanolamine Plasmalogens
Kidney
~10-20%
~70-80%
~20-30%
Choline and Ethanolamine Plasmalogens
Lung
~10-15%
~60-70%
~30-40%
Choline Plasmalogens
Spleen
~15-25%
~80-90%
~10-20%
Ethanolamine Plasmalogens
Adipose Tissue
~5-10%
~70-80%
~20-30%
Ethanolamine Plasmalogens
Liver
~1-3%
~50-60%
~40-50%
Choline Plasmalogens
Erythrocytes
~10-15%
>90%
<10%
Ethanolamine Plasmalogens
Platelets
~10-20%
~70-80%
~20-30%
Choline and Ethanolamine Ether Lipids
Neutrophils
~20-30%
~60-70%
~30-40%
Choline Ether Lipids (including PAF)
Note: The values presented are approximate and can vary depending on the analytical methods used and individual factors.
The nervous system, particularly the myelin sheath, is highly enriched in ethanolamine plasmalogens, highlighting their critical role in neuronal function and protection.[6] The heart is another organ with a very high content of ether phospholipids, predominantly choline and ethanolamine plasmalogens.[7] In contrast, the liver contains relatively low levels of ether phospholipids.[3]
Biosynthesis of Ether Phospholipids
The biosynthesis of ether phospholipids is a complex process that involves enzymes located in both peroxisomes and the endoplasmic reticulum (ER).
Key Enzymes and Intermediates in Ether Phospholipid Biosynthesis:
The initial and committing steps of ether lipid biosynthesis occur in the peroxisomes.[3] The process begins with the acylation of dihydroxyacetone phosphate (DHAP) by glycerone-phosphate O-acyltransferase (GNPAT). The resulting acyl-DHAP then serves as a substrate for alkylglycerone phosphate synthase (AGPS), which catalyzes the formation of the characteristic ether bond by replacing the acyl group with a long-chain fatty alcohol.[8] This fatty alcohol is supplied by the action of fatty acyl-CoA reductase 1 (FAR1). The product, alkyl-DHAP, is then reduced by an acyl/alkyl-DHAP reductase to form 1-O-alkyl-glycero-3-phosphate.
This precursor is then transported to the endoplasmic reticulum for the subsequent steps. An acyltransferase adds a fatty acid at the sn-2 position, and after removal of the phosphate group, a phosphocholine or phosphoethanolamine head group is attached to form a plasmanyl phospholipid. For the synthesis of plasmalogens, a final desaturation step is catalyzed by plasmenylethanolamine desaturase, which introduces the vinyl-ether double bond.
Biosynthesis of Ether Phospholipids
Signaling Pathways of Ether Phospholipids
Beyond their structural roles, certain ether phospholipids are potent signaling molecules. Platelet-Activating Factor (PAF) is the most well-characterized example.
PAF exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR), on the surface of target cells.[1][9] This interaction initiates a cascade of intracellular signaling events, leading to a wide range of cellular responses.
Activation of the PAFR can couple to different G proteins, primarily Gq and Gi.[10]
Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which in turn regulates gene expression related to inflammation, cell proliferation, and apoptosis.[11]
Gi Pathway: Coupling to Gi results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
The diverse downstream effects of PAF signaling underscore its importance in a multitude of physiological and pathological processes, including allergic reactions, inflammation, thrombosis, and cancer.[1]
Experimental Protocols for Ether Phospholipid Analysis
The analysis of ether phospholipids requires specific experimental protocols to ensure their efficient extraction, separation, and accurate characterization.
Lipid Extraction
Two classical methods are widely used for the total lipid extraction from biological samples: the Folch method and the Bligh and Dyer method.
Folch Method Protocol:
Homogenization: Homogenize the tissue sample in a chloroform:methanol (2:1, v/v) mixture. The final solvent volume should be approximately 20 times the tissue volume.
Agitation: Agitate the homogenate for 15-20 minutes at room temperature.
Filtration/Centrifugation: Separate the liquid phase from the solid residue by filtration or centrifugation.
Washing: Wash the solvent extract with 0.2 volumes of 0.9% NaCl solution.
Phase Separation: Centrifuge the mixture at low speed to separate the two phases.
Collection: The lower chloroform phase, which contains the lipids, is carefully collected.
Drying: The solvent is evaporated under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.
Bligh and Dyer Method Protocol:
Homogenization: For a 1 g sample, homogenize with 1 mL of chloroform and 2 mL of methanol.
Addition of Chloroform: Add an additional 1 mL of chloroform and homogenize further.
Addition of Water: Add 1 mL of water and homogenize again.
Phase Separation: Centrifuge the mixture to achieve a clear separation of the two phases.
Collection: The lower chloroform phase containing the lipids is collected.
Drying: The solvent is evaporated to yield the total lipid extract.
Separation by Thin-Layer Chromatography (TLC)
TLC is a cost-effective and efficient method for the separation of different phospholipid classes.
TLC Protocol for Phospholipid Separation:
Plate Activation: Activate a silica gel TLC plate by heating it at 110°C for 30-60 minutes.
Sample Application: Spot the lipid extract onto the origin line of the TLC plate.
Development: Place the TLC plate in a developing chamber containing a suitable solvent system. A common solvent system for phospholipid separation is chloroform:methanol:water (65:25:4, v/v/v).
Visualization: After the solvent front has reached the desired height, remove the plate and allow it to dry. Visualize the separated lipid spots using a suitable staining reagent, such as iodine vapor or specific sprays for phospholipids (e.g., molybdenum blue).
Identification: Identify the different phospholipid classes by comparing their retention factors (Rf values) to those of known standards run on the same plate.
Separation and Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC offers higher resolution and is well-suited for the quantitative analysis of ether phospholipids.
HPLC Protocol for Ether Phospholipid Analysis:
Column: A silica-based normal-phase column is typically used for the separation of phospholipid classes.
Mobile Phase: A gradient elution with a mobile phase consisting of a mixture of hexane, isopropanol, and an aqueous buffer is commonly employed.
Detection: An evaporative light scattering detector (ELSD) or a mass spectrometer can be used for detection and quantification.
Quantification: Quantification is achieved by comparing the peak areas of the unknown samples to those of known amounts of internal standards.
Characterization by Mass Spectrometry (MS)
Mass spectrometry, often coupled with HPLC (LC-MS), is a powerful tool for the detailed structural characterization and quantification of individual molecular species of ether phospholipids.
LC-MS Protocol for Ether Phospholipid Analysis:
Ionization: Electrospray ionization (ESI) is the most common ionization technique used for phospholipid analysis.
Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and Orbitrap analyzers.
Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ions in a tandem mass spectrometer provides detailed structural information, including the identity of the head group and the fatty acid/alcohol chains.
Data Analysis: The complex datasets generated by LC-MS are analyzed using specialized software to identify and quantify the different ether phospholipid species.
Typical Experimental Workflow for Ether Phospholipid Analysis
Functional Roles and Future Directions
Ether phospholipids play a myriad of crucial roles in cellular physiology:
Structural Components of Membranes: Their unique chemical structure influences membrane fluidity, stability, and the formation of lipid rafts.
Reservoirs of Signaling Molecules: They are enriched in polyunsaturated fatty acids that can be released to act as precursors for eicosanoids and other signaling molecules.
Antioxidant Defense: The vinyl-ether bond of plasmalogens is particularly susceptible to oxidation, allowing them to act as sacrificial antioxidants, protecting other cellular components from oxidative damage.[7]
Cellular Signaling: As exemplified by PAF, some ether phospholipids are potent signaling molecules that regulate a wide range of cellular processes.
The distinct biological roles of plasmanyl versus plasmenyl phospholipids are an active area of research. While plasmalogens are well-recognized for their antioxidant properties, plasmanyl lipids are thought to be more stable and may have distinct roles in membrane structure and signaling.[12]
Dysregulation of ether phospholipid metabolism has been implicated in a variety of diseases, including genetic disorders such as rhizomelic chondrodysplasia punctata, neurodegenerative diseases like Alzheimer's disease, and cancer.[6] This highlights the potential of ether phospholipids as diagnostic biomarkers and therapeutic targets.
Future research will likely focus on:
Further elucidating the specific functions of different ether phospholipid molecular species.
Understanding the precise mechanisms by which ether phospholipid dysregulation contributes to disease pathogenesis.
Developing novel therapeutic strategies that target the ether phospholipid metabolic and signaling pathways.
The continued development of advanced analytical technologies will be crucial for advancing our understanding of this fascinating and functionally diverse class of lipids.
Application Notes: C18(plasm)-18:1 PE-d9 as an Internal Standard in Lipidomics
For Researchers, Scientists, and Drug Development Professionals Introduction Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field with significant implications for understanding d...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field with significant implications for understanding disease pathogenesis and for drug development. Plasmalogens, a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol backbone, are of particular interest due to their roles in membrane structure, cell signaling, and as endogenous antioxidants. Accurate quantification of plasmalogen species is crucial for elucidating their biological functions and identifying potential biomarkers. C18(plasm)-18:1 PE-d9, a deuterated analog of a common plasmalogen phosphatidylethanolamine, serves as an ideal internal standard for mass spectrometry-based lipidomics. Its stable isotope label ensures that it co-elutes with the endogenous analyte and experiences similar ionization efficiency and matrix effects, thereby enabling precise and accurate quantification.
Principle of Use
In quantitative lipidomics, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards are essential for correcting variations that can occur during sample preparation and analysis. The principle behind using a stable isotope-labeled internal standard like C18(plasm)-18:1 PE-d9 is based on the concept of isotope dilution mass spectrometry. A known amount of the deuterated standard is spiked into the biological sample prior to lipid extraction. Since the deuterated standard is chemically identical to its endogenous counterpart, it will behave similarly throughout the extraction, chromatographic separation, and ionization processes. Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. In the mass spectrometer, the deuterated standard is distinguished from the endogenous analyte by its higher mass-to-charge ratio (m/z). By measuring the ratio of the peak area of the endogenous lipid to the peak area of the internal standard, accurate quantification can be achieved, as this ratio remains constant despite variations in sample recovery or instrument response.
Applications
C18(plasm)-18:1 PE-d9 is primarily used as an internal standard for the quantification of plasmalogen phosphatidylethanolamines in various biological matrices, including:
Plasma and Serum: For biomarker discovery related to diseases such as neurodegenerative disorders, cardiovascular disease, and certain cancers where alterations in plasmalogen levels have been reported.
Tissues: In preclinical and clinical research to study the tissue-specific distribution and metabolism of plasmalogens in response to drug treatment or in disease models.
Cells: For in vitro studies investigating the role of plasmalogens in cellular processes, such as membrane fusion, signal transduction, and oxidative stress.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of plasmalogens using a deuterated internal standard similar to C18(plasm)-18:1 PE-d9 in a validated LC-MS/MS method. This data is representative of the performance that can be expected when using a robust analytical protocol.
Table 1: Calibration Curve and Sensitivity Data for Plasmalogen Quantification
Analyte
Calibration Range (pmol)
R²
LOD (pmol)
LOQ (pmol)
PLS 16:0/18:2
0.04 - 1.60
>0.99
0.008
0.01
PLS 16:0/20:4
0.04 - 1.60
>0.99
0.008
0.01
Data adapted from a study by Hui et al. using a non-endogenous plasmalogen as an internal standard, demonstrating typical performance.[1]
Table 2: Accuracy and Precision for Plasmalogen Quantification
Analyte
Spiked Concentration (µM)
Measured Concentration (µM, Mean ± SD)
Accuracy (%)
Precision (CV, %)
PLS 16:0/18:2
1.0
0.98 ± 0.05
98.0
5.1
PLS 16:0/20:4
1.0
1.03 ± 0.06
103.0
5.8
This table represents typical accuracy and precision data for a validated LC-MS/MS method for plasmalogen analysis.
Table 3: Recovery and Matrix Effect for Plasmalogen Analysis
Analyte
Recovery (%)
Matrix Effect (%)
PE-Plasmalogens
Nearly 100%
Not observed
As reported in a study by Otoki et al., where a method with high recovery and minimal matrix effects was developed for plasmalogen quantification.[2]
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma using C18(plasm)-18:1 PE-d9 Internal Standard
This protocol is adapted from a modified Bligh and Dyer method and is suitable for the extraction of plasmalogens from plasma samples.
Materials:
Plasma sample
C18(plasm)-18:1 PE-d9 internal standard solution (in methanol or a commercial mix like SPLASH® LIPIDOMIX®)
Chloroform
Methanol
0.9% NaCl solution
Conical glass tubes
Nitrogen gas evaporator
LC-MS grade solvents for reconstitution
Procedure:
Sample Preparation: Thaw frozen plasma samples on ice.
Internal Standard Spiking: To a clean glass tube, add a known amount of the C18(plasm)-18:1 PE-d9 internal standard solution.
Sample Addition: Add 100 µL of the plasma sample to the tube containing the internal standard.
Solvent Addition: Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol to the tube.
Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
Phase Separation: Add 500 µL of 0.9% NaCl solution to the tube and vortex for 30 seconds.
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.
Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
Reconstitution: Reconstitนte the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol/isopropanol 1:1 v/v).
Protocol 2: LC-MS/MS Analysis of Plasmalogens
This protocol outlines a general LC-MS/MS method for the analysis of plasmalogens. Specific parameters may need to be optimized based on the instrument and column used.
Liquid Chromatography (LC) Conditions:
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 100 mm, 1.7 µm particle size).
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids.
Flow Rate: 0.3 - 0.5 mL/min.
Column Temperature: 40 - 50 °C.
Injection Volume: 5 - 10 µL.
Mass Spectrometry (MS/MS) Conditions:
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for plasmalogen analysis.
Acquisition Mode: Multiple Reaction Monitoring (MRM) is ideal for targeted quantification.
MRM Transitions:
Endogenous C18(plasm)-18:1 PE: The precursor ion will be the [M+H]⁺ adduct. The product ion will correspond to the neutral loss of the phosphatidylethanolamine head group or a fragment of the fatty acyl chain.
Internal Standard C18(plasm)-18:1 PE-d9: The precursor ion will be the [M+H]⁺ adduct (9 Da higher than the endogenous lipid). The product ion will be monitored similarly to the endogenous analyte.
Source Parameters: Optimize source temperature, gas flows, and spray voltage for maximum signal intensity.
Visualizations
Caption: A typical experimental workflow for quantitative lipidomics using an internal standard.
Caption: Key roles of plasmalogens in cellular functions and signaling pathways.
Application Notes: Quantitative Analysis of Plasmalogens using C18(plasm)-18:1 PE-d9
For Researchers, Scientists, and Drug Development Professionals Introduction Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol backbone. Thes...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol backbone. These lipids are integral components of cellular membranes and are particularly enriched in the nervous, cardiovascular, and immune systems. Altered plasmalogen levels have been implicated in a variety of diseases, including neurodegenerative disorders, cardiovascular disease, and cancer, making their accurate quantification a critical aspect of biomedical research and drug development.
This document provides a detailed protocol for the quantification of plasmalogen phosphatidylethanolamine (PE) species in biological matrices, such as plasma, using a stable isotope-labeled internal standard, C18(plasm)-18:1 PE-d9. The use of a deuterated standard ensures high accuracy and precision by correcting for variations in sample preparation and instrument response.[1][2] The methodology described herein utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive and specific detection.
Core Principles
The quantification of endogenous plasmalogens is achieved by spiking a known amount of the internal standard, C18(plasm)-18:1 PE-d9, into the sample prior to lipid extraction. This standard is structurally similar to the analytes of interest but has a different mass due to the deuterium labels.[2] During LC-MS/MS analysis, the endogenous plasmalogens and the internal standard are co-eluted and detected using Selected Reaction Monitoring (SRM). By comparing the peak area ratio of the endogenous lipid to the internal standard against a calibration curve, the absolute concentration of the target plasmalogen species can be determined.[1]
Experimental Protocols
Materials and Reagents
Internal Standard: C18(plasm)-18:1 PE-d9 (Available from suppliers like Avanti Polar Lipids)
Standard laboratory equipment: vortex mixer, centrifuge, evaporator.
Internal Standard Stock Solution Preparation
Prepare a stock solution of C18(plasm)-18:1 PE-d9 in a suitable solvent such as methanol. The concentration should be verified and the solution stored at -20°C. Further dilutions to working concentrations should be performed as needed.
This protocol is adapted from a method demonstrated to be effective for plasmalogen analysis.[1]
To 15 µL of plasma, add 400 µL of methanol and 10 µL of the internal standard working solution.
Vortex the mixture and incubate on ice for 10 minutes.
Add 500 µL of MTBE, vortex thoroughly, and incubate on ice for 1 hour.
Add 500 µL of H₂O, vortex, and incubate on ice for 15 minutes.
Centrifuge at 8000 x g for 5 minutes at 4°C to induce phase separation.
Carefully collect the upper organic layer into a clean tube.
To the remaining lower aqueous layer, add an additional 200 µL of MTBE, vortex, and incubate on ice for 15 minutes for a second extraction.
Centrifuge again under the same conditions and combine the upper organic layer with the first extract.
Evaporate the pooled organic extract to dryness under a stream of nitrogen.
Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 95:5 ACN/H₂O with 10 mM ammonium acetate) for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following parameters are based on a successful method for separating plasmalogen species.[1]
LC System: An Ultra High-Performance Liquid Chromatograph (UHPLC) system.
Column: ACQUITY Amide BEH column (1.7 µm, 2.1 × 150 mm) or equivalent, maintained at 30°C.[1] This utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for class separation.[1]
Mobile Phase A: 95:5 ACN/H₂O with 10 mM ammonium acetate.[1]
Mobile Phase B: 50:50 ACN/H₂O with 10 mM ammonium acetate.[1]
Analysis Mode: Selected Reaction Monitoring (SRM). The specific precursor-to-product ion transitions for each endogenous plasmalogen PE and the C18(plasm)-18:1 PE-d9 internal standard must be optimized. In positive ion mode, plasmalogen PEs produce characteristic product ions corresponding to the sn-1 and sn-2 chains.[1][3]
Calibration Curve and Quantification
Prepare a series of calibration standards by spiking known concentrations of a non-deuterated C18(plasm)-18:1 PE reference standard and a fixed concentration of the C18(plasm)-18:1 PE-d9 internal standard into a surrogate matrix (e.g., plasmalogen-stripped plasma).
Analyze the calibration standards using the same LC-MS/MS method.
Construct a calibration curve by plotting the peak area ratio of the reference standard to the internal standard against the concentration of the reference standard.[1]
The concentration of endogenous plasmalogens in the study samples is then calculated using the regression equation from the calibration curve.
Quantitative Data Summary
The following table summarizes typical performance data for a plasmalogen quantification assay using a similar deuterated standard.[1]
Note: It is crucial to determine extraction efficiency and matrix effects during method validation for the specific biological matrix being analyzed.[1]
Visualizations
Experimental Workflow
Caption: Workflow for plasmalogen quantification.
Plasmalogen Biosynthesis and Protective Role
Caption: Simplified plasmalogen biosynthesis and antioxidant role.
Logical Relationship for Quantification
Caption: Principle of internal standard quantification.
Application Note: Quantitative Analysis of Plasmalogens in Human Plasma Using LC-MS/MS with Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals Abstract This application note details a robust and sensitive method for the quantification of plasmalogen species in human plasma using liquid chromatograp...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of plasmalogen species in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Plasmalogens, a unique class of glycerophospholipids containing a vinyl-ether bond, are implicated in various physiological and pathological processes, including neurodegenerative diseases and metabolic disorders. Accurate quantification of these molecules is crucial for understanding their roles in disease and for the development of potential therapeutics. This protocol employs a straightforward lipid extraction procedure using methyl-tert-butyl ether (MTBE) and utilizes deuterated plasmalogen species as internal standards to ensure high accuracy and precision. The method is suitable for high-throughput analysis in clinical research and drug development settings.
Introduction
Plasmalogens are a specific type of glycerophospholipid characterized by a fatty alcohol with a vinyl-ether linkage at the sn-1 position of the glycerol backbone.[1] The sn-2 position is typically esterified with a polyunsaturated fatty acid.[1] The most common head groups are ethanolamine (plasmenylethanolamine, PlsEtn) and choline (plasmenylcholine, PlsCho).[1] Due to their unique chemical structure, plasmalogens are thought to play critical roles as endogenous antioxidants and in membrane structure and signaling. Altered levels of plasmalogens have been associated with a range of diseases, making them important biomarkers.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for the analysis of plasmalogens due to its high selectivity and sensitivity.[2] The use of stable isotope-labeled internal standards, such as deuterated plasmalogens, is essential for correcting for matrix effects and variations in extraction efficiency and instrument response, thereby enabling accurate quantification.[3] This application note provides a detailed protocol for the extraction and quantification of various plasmalogen species from human plasma.
Experimental Protocol
This protocol is a synthesis of established methods for plasmalogen analysis.[4][5]
Materials and Reagents
Deuterated plasmalogen internal standards (e.g., PE(P-18:0/18:1-d9), PC(d7-33:1), PE(d7-33:1)) from a reputable supplier.
LC-MS grade methanol, methyl-tert-butyl ether (MTBE), water, acetonitrile, and isopropanol.
Ammonium acetate, analytical grade.
Human plasma (collected with an appropriate anticoagulant, e.g., EDTA).
Sample Preparation (MTBE Extraction)
Thaw plasma samples on ice.
In a 1.5 mL microcentrifuge tube, add 15 µL of plasma.
Add 10 µL of the deuterated internal standard mix to each plasma sample.
Add 400 µL of ice-cold methanol and vortex thoroughly.
Incubate the mixture on ice for 10 minutes.
Add 500 µL of MTBE, vortex, and incubate on ice for 1 hour.[5]
Add 500 µL of water to induce phase separation, vortex, and incubate on ice for 15 minutes.[5]
Carefully collect the upper organic layer into a clean tube.
To the remaining lower aqueous layer, add an additional 200 µL of MTBE, vortex, and centrifuge again at 8000 x g for 5 minutes at 4°C.[5]
Combine the second organic layer with the first.
Dry the combined organic extracts under a stream of nitrogen gas.
Reconstitute the dried lipid extract in an appropriate volume of a suitable solvent (e.g., 1:1 (v/v) chloroform/methanol or isopropanol) prior to LC-MS/MS analysis.[5]
Application Note: Quantitative Analysis of Plasmalogens using C18(plasm)-18:1 PE-d9 Internal Standard
For Researchers, Scientists, and Drug Development Professionals Introduction Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol backbone. Thes...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol backbone. These molecules are integral components of cellular membranes and are particularly abundant in the nervous system, heart, and immune cells. Altered plasmalogen levels have been implicated in a variety of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, making their accurate quantification crucial for both basic research and clinical drug development. This application note provides a detailed protocol for the sample preparation and quantification of plasmalogen species from biological matrices using C18(plasm)-18:1 PE-d9 as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Principle
The accurate quantification of plasmalogens by LC-MS/MS can be challenging due to their susceptibility to oxidation and the presence of isobaric lipid species. The use of a stable isotope-labeled internal standard, such as C18(plasm)-18:1 PE-d9, is essential to correct for variations in sample extraction efficiency, matrix effects, and instrument response.[1][2] This internal standard closely mimics the chemical and physical properties of endogenous plasmalogens, ensuring reliable and reproducible quantification. The method involves lipid extraction from the biological sample, followed by separation using reversed-phase liquid chromatography and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.
Materials and Reagents
Internal Standard: C18(plasm)-18:1 PE-d9
Solvents (LC-MS Grade): Methanol, Chloroform, Isopropanol, Acetonitrile, Water
Biological Matrix: Plasma, Serum, or Tissue Homogenate
Equipment:
Homogenizer (for tissue samples)
Centrifuge
Vortex mixer
Nitrogen evaporator
LC-MS/MS system with a C18 column
Experimental Protocols
Sample Preparation and Lipid Extraction
This protocol is a modification of the Bligh and Dyer method, optimized for plasmalogen stability.
Sample Collection and Storage: Collect biological samples (e.g., 50 µL of plasma or serum, or ~10 mg of tissue) and store them at -80°C until analysis to minimize degradation.
Internal Standard Spiking: Prior to extraction, add a known amount of C18(plasm)-18:1 PE-d9 internal standard solution (e.g., 10 µL of a 10 µg/mL solution in methanol) to each sample.
For Plasma/Serum Samples:
Add 1 mL of a chloroform:methanol (1:2, v/v) solution containing 0.01% BHT to the sample.
Vortex vigorously for 1 minute.
Add 0.25 mL of chloroform and vortex for 1 minute.
Add 0.25 mL of water and vortex for 1 minute.
For Tissue Samples:
Homogenize the tissue sample in 1 mL of ice-cold methanol containing 0.01% BHT.
Transfer the homogenate to a glass tube.
Add 2 mL of chloroform and vortex for 1 minute.
Add 0.8 mL of water and vortex for 1 minute.
Phase Separation: Centrifuge the mixture at 2000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
Lipid Extraction: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new tube.
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., methanol/water 9:1, v/v with 10 mM ammonium formate).
Experimental Workflow for Sample Preparation
Caption: Workflow for plasmalogen extraction from biological samples.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.
Mobile Phase B: Acetonitrile/Isopropanol (5:2, v/v) with 10 mM ammonium formate and 0.1% formic acid.
Flow Rate: 0.3 mL/min.
Gradient: A typical gradient would start at a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the lipids.
Mass Spectrometry (MS) Conditions:
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
Scan Type: Multiple Reaction Monitoring (MRM).
MRM Transitions: Specific precursor-to-product ion transitions for each target plasmalogen species and the internal standard need to be determined. For many ethanolamine plasmalogens, a neutral loss of 141 Da is a characteristic fragmentation pattern.[3]
Signaling Pathway of Plasmalogen Quantification Logic
Caption: Logical flow for quantitative analysis using an internal standard.
Data Presentation
The quantitative data should be summarized in a clear and structured table for easy comparison across different samples or experimental conditions.
Sample ID
Plasmalogen Species
Peak Area (Analyte)
Peak Area (IS)
Peak Area Ratio (Analyte/IS)
Concentration (µg/mL)
Control 1
PE(P-16:0/20:4)
1.25E+06
2.50E+05
5.00
1.25
Control 2
PE(P-16:0/20:4)
1.30E+06
2.55E+05
5.10
1.28
Treated 1
PE(P-16:0/20:4)
9.80E+05
2.45E+05
4.00
1.00
Treated 2
PE(P-16:0/20:4)
1.02E+06
2.50E+05
4.08
1.02
Control 1
PC(P-18:0/18:1)
8.50E+05
2.50E+05
3.40
0.85
Control 2
PC(P-18:0/18:1)
8.75E+05
2.55E+05
3.43
0.86
Treated 1
PC(P-18:0/18:1)
7.00E+05
2.45E+05
2.86
0.71
Treated 2
PC(P-18:0/18:1)
7.20E+05
2.50E+05
2.88
0.72
Note: The concentration is determined by comparing the peak area ratio to a standard curve prepared with known concentrations of a non-endogenous plasmalogen standard.
Conclusion
This application note provides a robust and reliable method for the sample preparation and quantification of plasmalogens from biological matrices. The use of the stable isotope-labeled internal standard, C18(plasm)-18:1 PE-d9, is critical for achieving accurate and reproducible results. This protocol is suitable for a wide range of research applications, from fundamental studies on the biological roles of plasmalogens to the development of novel therapeutics targeting plasmalogen metabolism.
Applications of Stable Isotope-Labeled Lipids in Metabolomics: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive overview of the applications of stable isotope-labeled lipids in metabolomics. It is designed to serve as a practical...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of stable isotope-labeled lipids in metabolomics. It is designed to serve as a practical guide, offering detailed application notes, experimental protocols, and data presentation formats to facilitate the integration of these powerful techniques into research and development workflows.
Application Notes
Stable isotope labeling in lipidomics is a robust methodology for tracing the metabolic fate of lipids and their precursors, providing dynamic information that is unattainable through conventional steady-state measurements.[1][2] By introducing lipids or precursor molecules containing heavy isotopes (e.g., ¹³C, ²H, ¹⁵N) into biological systems, researchers can distinguish newly synthesized lipids from the pre-existing pool.[1] This approach is instrumental in elucidating the complexities of lipid metabolism, including biosynthesis, remodeling, and degradation.[1]
The primary applications of stable isotope-labeled lipids in metabolomics include:
Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic pathways, such as de novo lipogenesis (DNL), fatty acid elongation and desaturation, and sphingolipid biosynthesis.[3][4] This allows for a dynamic view of how cellular metabolism adapts to various stimuli, genetic modifications, or drug treatments.
Pathway Elucidation: Tracing the incorporation of labeled atoms through specific metabolic pathways to confirm known pathways or discover new ones.
Turnover Studies: Determining the synthesis and degradation rates of individual lipid species, providing insights into lipid homeostasis.
Quantitative Lipidomics: Using stable isotope-labeled lipids as internal standards for accurate and precise quantification of endogenous lipid species, overcoming challenges of ion suppression and extraction efficiency in mass spectrometry.[5]
Commonly used stable isotope tracers in lipidomics include:
¹³C-Glucose: A versatile precursor for labeling the glycerol backbone and the acetyl-CoA pool for de novo fatty acid synthesis.
²H₂O (Heavy Water): A simple and cost-effective tracer for labeling the acetyl-CoA pool for de novo lipogenesis.
Labeled Fatty Acids (e.g., ¹³C-Palmitate): Used to trace the elongation, desaturation, and incorporation of specific fatty acids into complex lipids.
Labeled Amino Acids (e.g., ¹³C,¹⁵N-Serine): Essential for studying the de novo synthesis of sphingolipids.[6]
The selection of a specific tracer depends on the metabolic pathway under investigation. The analytical platform of choice is typically mass spectrometry (MS), often coupled with gas chromatography (GC) or liquid chromatography (LC), which can differentiate between the isotopologues based on their mass-to-charge ratio.[4]
Experimental Protocols
Protocol 1: ¹³C-Glucose Labeling of Adherent Mammalian Cells for De Novo Lipogenesis Analysis
This protocol outlines the steps for labeling lipids in cultured mammalian cells using [U-¹³C₆]-glucose to trace de novo fatty acid and glycerolipid synthesis.
Materials:
Adherent mammalian cell line of interest
Complete cell culture medium
Glucose-free DMEM
Dialyzed fetal bovine serum (dFBS)
[U-¹³C₆]-Glucose
Phosphate-buffered saline (PBS)
Trypsin-EDTA
Methanol, Chloroform, Water (LC-MS grade)
6-well cell culture plates
Cell scraper
Centrifuge tubes
Procedure:
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Allow cells to adhere and grow overnight in a complete medium.
Preparation of Labeling Medium: Prepare glucose-free DMEM supplemented with 10% dialyzed fetal bovine serum (dFBS). Add [U-¹³C₆]-glucose to the desired final concentration (e.g., 10 mM). Sterile filter the complete labeling medium.
Labeling: Aspirate the complete medium from the cells and wash once with PBS. Add the prepared ¹³C-glucose labeling medium to the cells and incubate for the desired time period (e.g., 8, 16, 24 hours).
Metabolite Quenching and Cell Harvesting:
Aspirate the labeling medium.
Wash the cells twice with ice-cold PBS.
Add 1 mL of ice-cold methanol to each well to quench metabolism.
Scrape the cells and transfer the cell suspension to a centrifuge tube.
To the methanolic cell suspension, add 3.33 mL of methyl tert-butyl ether (MTBE).
Vortex for 1 hour at 4°C.
Add 833 µL of water to induce phase separation.
Vortex for 1 minute and centrifuge at 1,000 x g for 10 minutes.
Collect the upper organic phase containing the lipids.
Dry the lipid extract under a stream of nitrogen or using a vacuum concentrator.
Sample Preparation for GC-MS Analysis:
To the dried lipid extract, add 1 mL of 2.5% H₂SO₄ in methanol.
Incubate at 80°C for 1 hour to convert fatty acids to fatty acid methyl esters (FAMEs).
Add 1.5 mL of water and 0.5 mL of hexane, vortex, and centrifuge.
Collect the upper hexane layer containing the FAMEs.
Dry the hexane extract and resuspend in a suitable volume of hexane for GC-MS analysis.
Protocol 2: Lipid Extraction using a Modified Bligh-Dyer Method
This protocol describes a common method for extracting total lipids from biological samples.
Materials:
Chloroform
Methanol
Water (LC-MS grade)
Sample homogenizer (for tissue samples)
Glass centrifuge tubes
Procedure:
Sample Homogenization (for tissues): Homogenize the tissue sample in a suitable buffer.
Solvent Addition: To the cell suspension or tissue homogenate (e.g., 400 µL), add 1.5 mL of a chloroform:methanol mixture (1:2, v/v). Vortex thoroughly.
Phase Separation: Add 0.5 mL of chloroform and vortex. Then, add 0.5 mL of water and vortex again.
Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes to separate the phases.
Lipid Collection: The lower organic phase contains the lipids. Carefully collect this phase using a glass Pasteur pipette and transfer it to a new glass tube.
Drying: Dry the lipid extract under a stream of nitrogen.
Reconstitution: Reconstitute the dried lipids in a suitable solvent for the downstream analysis (e.g., isopropanol:acetonitrile:water for LC-MS).
Data Presentation
Quantitative data from stable isotope labeling experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Fractional Synthesis Rate of Phospholipid Species in Cultured Hepatocytes
Phospholipid Class
Lipid Species
Fractional Synthesis Rate (% new/hour)
Phosphatidylcholine
PC(34:1)
1.5 ± 0.2
PC(36:2)
1.2 ± 0.1
Phosphatidylethanolamine
PE(38:4)
2.1 ± 0.3
PE(40:6)
1.8 ± 0.2
Phosphatidylserine
PS(36:1)
0.9 ± 0.1
Data are presented as mean ± standard deviation (n=3). Fractional synthesis rate was determined by labeling with ¹³C-glucose for 24 hours.
Table 2: Relative Abundance of Isotopologues in Palmitate from Adipocytes
Isotopologue
Control (%)
Treatment A (%)
Treatment B (%)
M+0
65.2 ± 3.1
45.8 ± 2.5
75.1 ± 4.2
M+2
12.5 ± 1.5
25.1 ± 2.1
8.3 ± 1.1
M+4
5.3 ± 0.8
10.2 ± 1.3
3.1 ± 0.5
M+6
2.1 ± 0.4
5.4 ± 0.7
1.2 ± 0.3
M+8
1.0 ± 0.2
2.8 ± 0.4
0.5 ± 0.1
M+10
0.5 ± 0.1
1.5 ± 0.3
0.2 ± 0.1
M+12
0.2 ± 0.1
0.8 ± 0.2
< 0.1
M+14
< 0.1
0.3 ± 0.1
< 0.1
M+16
< 0.1
0.1 ± 0.1
< 0.1
Data represent the mean ± standard deviation of the relative abundance of each isotopologue of palmitate (C16:0) after labeling with ²H₂O for 48 hours.
Visualization of Pathways and Workflows
De Novo Lipogenesis Pathway
Caption: Tracing ¹³C-glucose through de novo lipogenesis.
Sphingolipid De Novo Synthesis Pathway
Caption: Tracing ¹³C,¹⁵N-serine in sphingolipid synthesis.
Experimental Workflow for Stable Isotope Labeling Lipidomics
Caption: General workflow for stable isotope-based lipidomics.
Technical Support Center: Plasmalogen Analysis with Internal Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in plasmalogen analysis using internal standar...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in plasmalogen analysis using internal standards.
Frequently Asked Questions (FAQs)
1. Why is the selection of an appropriate internal standard crucial for accurate plasmalogen quantification?
The use of a suitable internal standard (IS) is fundamental for accurate quantification in mass spectrometry-based lipidomics.[1][2] An ideal IS helps to correct for variability introduced during the entire analytical workflow, including sample preparation, extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response.[1][2] The first choice for an internal standard is a stable, isotopically labeled version of the target analyte or a closely related analog that is not naturally present in the sample.[1][2]
2. What are the common types of internal standards used in plasmalogen analysis?
Commonly used internal standards for plasmalogen analysis are stable isotope-labeled lipids that are structurally similar to the target analytes. These include deuterated plasmalogen species. For example, for the quantification of plasmalogen glycerophosphoethanolamines (PE-P), deuterium-labeled standards like PE(P-18:0/18:1-d9) can be used as a reference standard, and another non-endogenous deuterated standard like PE(17:0/18:1)-d5 can be used as a secondary internal standard to normalize for analytical variability.[1] Chemically synthesized plasmalogen internal standards, such as PlsCho-p16:0/17:0 and PlsEtn-p16:0/17:0, are also utilized.[3]
3. How can I minimize matrix effects in my plasmalogen analysis?
Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, can lead to inaccurate quantification.[4][5][6] Here are some strategies to minimize them:
Effective Sample Preparation: Employ robust lipid extraction methods like a modified Folch or methyl-tert-butyl ether (MTBE) extraction to remove interfering substances.[1][7]
Chromatographic Separation: Optimize the liquid chromatography (LC) method to separate plasmalogens from matrix components that cause ion suppression or enhancement.[5]
Use of Appropriate Internal Standards: A co-eluting, stable isotope-labeled internal standard can effectively compensate for matrix effects.[1][8]
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[9]
Derivatization: Chemical derivatization can sometimes help to move the analyte's signal to a region of the mass spectrum with less interference.[10][11][12]
4. What are the advantages of using derivatization in plasmalogen analysis?
Chemical derivatization can significantly enhance the capabilities of plasmalogen analysis in several ways:[10][11][12]
Improved Sensitivity: Derivatization can improve the ionization efficiency of plasmalogens, leading to better detection limits.[13]
Enhanced Specificity: It allows for the unambiguous identification and differentiation of plasmalogen species from isobaric and isomeric lipids, such as plasmanyl ether lipids.[10][13][14]
Structural Elucidation: Derivatization can yield characteristic product ions in tandem mass spectrometry (MS/MS), which aids in the structural assignment of the plasmalogen molecules.[11]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
Your chromatogram shows asymmetrical peaks for your plasmalogen analytes, which can be characterized as tailing (a drawn-out latter half of the peak) or fronting (a broadened first half of the peak). Poor peak shape can compromise resolution and lead to inaccurate peak integration and quantification.[15][16]
Possible Causes and Solutions:
Possible Cause
Troubleshooting Steps
Secondary Interactions with the Column
Basic analytes can interact with residual silanol groups on silica-based columns, causing tailing.[17] Solution: Acidify the mobile phase with a small amount of formic acid (e.g., 0.1%) or use a buffered mobile phase (e.g., 10 mM ammonium formate).[17]
Column Contamination
Accumulation of sample matrix components on the column frit or packing material can distort peak shape.[15][18] Solution: Backflush the column. If the problem persists, replace the column and consider using a guard column to protect the analytical column.[15]
Column Overload
Injecting too much sample can saturate the stationary phase, leading to peak fronting.[17] Solution: Reduce the injection volume or dilute the sample.
Extra-column Volume
Excessive tubing length or wide-bore fittings can cause peak broadening.[17] Solution: Use tubing with the smallest appropriate internal diameter and minimize its length. Ensure all fittings are properly connected.
Inappropriate Sample Solvent
If the sample solvent is much stronger than the mobile phase, it can lead to peak distortion.[18] Solution: Whenever possible, dissolve the sample in the initial mobile phase.
Issue 2: Inconsistent or Low Internal Standard Recovery
Symptoms:
You observe significant variability or a consistently low signal for your internal standard across different samples and runs. This indicates a problem with your sample preparation or analytical method, which will affect the accuracy of your quantification.
Possible Causes and Solutions:
Possible Cause
Troubleshooting Steps
Inaccurate Pipetting
Errors in adding the internal standard solution to the samples will lead to variability. Solution: Calibrate your pipettes regularly. Ensure consistent and careful pipetting technique.
Inefficient Extraction
The chosen extraction method may not be optimal for plasmalogens, resulting in low and variable recovery. Solution: Optimize the extraction protocol. Methods like the modified Folch or MTBE extraction are commonly used for lipids.[1][7] Ensure proper phase separation and complete collection of the lipid-containing layer.
Degradation of Internal Standard
Plasmalogens are susceptible to degradation, especially under acidic conditions or due to oxidation.[14] Solution: Prepare fresh internal standard stock solutions regularly and store them appropriately (e.g., at -80°C under an inert atmosphere). Add antioxidants like butylated hydroxytoluene (BHT) to your extraction solvents.[3]
Adsorption to Surfaces
Lipids can adsorb to plasticware. Solution: Use glass or low-binding plasticware for sample preparation and storage.
Matrix Effects
Severe ion suppression can lead to a low internal standard signal.[9] Solution: Refer to the troubleshooting section on minimizing matrix effects.
Experimental Protocols
Protocol 1: Lipid Extraction using the MTBE Method
This protocol is a modified version for extracting lipids, including plasmalogens, from plasma samples.[1]
Materials:
Methanol (MeOH)
Methyl-tert-butyl ether (MTBE)
Ultrapure water
Internal standard solution
Vortex mixer
Centrifuge
Procedure:
To 15 µL of plasma, add 400 µL of methanol and 10 µL of the internal standard solution.
Vortex the mixture and incubate on ice for 10 minutes.
Add 500 µL of MTBE, vortex, and incubate on ice for 1 hour.
Add 500 µL of ultrapure water, vortex, and incubate on ice for 15 minutes.
Centrifuge at 8000 x g for 5 minutes at 4°C to separate the phases.
Carefully collect the upper organic layer containing the lipids.
For improved recovery, add an additional 200 µL of MTBE to the remaining lower layer, vortex, and incubate on ice for 15 minutes.
Centrifuge again and collect the upper organic layer, combining it with the first extract.
Dry the combined organic extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS analysis.
Protocol 2: General LC-MS/MS Parameters for Plasmalogen Analysis
The following table provides a starting point for developing an LC-MS/MS method for plasmalogen analysis. Optimization will be required based on the specific instrument and target analytes.
Parameter
Typical Conditions
LC Column
C18 reversed-phase column (e.g., Hypersil GOLD 50 x 2.1 mm, 1.9 µm)[7] or a HILIC column.[1][19]
Mobile Phase A
Methanol/Water (5:1 v/v) with 10 mM ammonium acetate.[7]
A typical gradient might start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the lipids.[7]
optimizing LC-MS for lipidomics with C18(plasm)-18:1 PE-d9
Welcome to the Technical Support Center for lipidomics analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researc...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for lipidomics analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments, with a special focus on the analysis of plasmalogens using internal standards like C18(plasm)-18:1 PE-d9.
Frequently Asked Questions (FAQs)
Section 1: General LC-MS Method Optimization
Q1: What is the most common column choice for lipidomics, and why?
For reversed-phase liquid chromatography (RPLC)-based lipidomics, C18 columns are the most widely used.[1] Their nonpolar stationary phase is highly effective at separating lipid species based on their acyl chain length and degree of unsaturation. Typical methods use short columns (50–150 mm) with small particle sizes (sub-2-μm or fused-core) to achieve rapid and efficient separations, often in under 30 minutes.[2] While C8 and C30 columns are also used, C18 remains the dominant choice for broad lipid profiling.[1][3]
Q2: How do I select an appropriate mobile phase for lipid separation on a C18 column?
Mobile phase selection is critical for achieving good chromatographic separation and optimal ionization. A common approach involves a binary solvent system with a gradient elution.
Mobile Phase A: Typically an aqueous phase, often consisting of a 60:40 acetonitrile/water mixture.[4]
Mobile Phase B: An organic phase, commonly a mixture of isopropanol and acetonitrile, such as 90:10 isopropanol/acetonitrile.[4]
To improve ionization efficiency and peak shape, modifiers are added to both mobile phases. For positive ion mode, 10 mM ammonium formate with 0.1% formic acid is recommended.[4] For a compromise that provides stable retention times and good signal intensity across lipid classes, 10 mM ammonium acetate with 0.1% acetic acid can be used.[1]
Q3: What are typical mass spectrometry settings for a global lipidomics experiment?
Global lipidomics methods typically involve acquiring data in both positive and negative electrospray ionization (ESI) modes to cover a wide range of lipid classes.[2] High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, are preferred for their ability to provide accurate mass measurements, which aids in lipid identification.[3][5] Data is often acquired in a data-dependent acquisition (DDA) mode, where the instrument performs a full scan followed by MS/MS fragmentation of the most abundant ions.[3]
Section 2: Sample Preparation and Internal Standards
Q4: What is an effective method for extracting lipids from plasma or tissue?
A widely used and effective method is the methyl-tert-butyl ether (MTBE) extraction protocol. This method efficiently separates lipids into an organic phase (MTBE/methanol) and polar metabolites into an aqueous phase.[2] For quantitative analysis, it is crucial to add a cocktail of internal standards representing each lipid class prior to extraction.[2]
Q5: Why is an internal standard like C18(plasm)-18:1 PE-d9 used in lipidomics?
C18(plasm)-18:1 PE-d9 is a deuterated (heavy isotope-labeled) version of a specific phosphatidylethanolamine (PE) plasmalogen.[6][7] Internal standards are essential for accurate quantification because they help correct for variations that can occur during sample preparation (e.g., extraction efficiency) and instrumental analysis (e.g., ionization suppression).[8] Since a deuterated standard is chemically identical to its endogenous counterpart but mass-shifted, it co-elutes and experiences similar matrix effects, making it an ideal reference for quantification.[6][8] This specific standard is used for the accurate measurement of PE plasmalogens.
Section 3: Troubleshooting Common Issues
Q6: My chromatographic peaks are tailing or showing poor shape. What should I do?
Poor peak shape can be caused by several factors, including column contamination, secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.[9][10] For basic compounds like those with amine head groups (e.g., phosphatidylethanolamine), peak tailing can occur due to interactions with residual silanol groups on the silica-based C18 column.[11]
Troubleshooting Steps for Peak Tailing:
Acidify the Mobile Phase: Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can protonate the silanol groups, reducing secondary interactions and improving peak shape.[11]
Use a Buffered Mobile Phase: If acidification is not sufficient, using a buffer like ammonium formate (10 mM) can help maintain a consistent pH and improve peak symmetry.[11]
Check for Column Contamination: Flush the column with a strong solvent (like isopropanol) to remove contaminants. If the problem persists, a partially plugged column frit may be the issue.[10]
Evaluate Injection Solvent: Ensure the injection solvent is not significantly stronger than the initial mobile phase, as this can cause peak distortion.[10]
Replace Guard/Column: If a guard column is used, remove it to see if the problem is resolved. If not, the analytical column itself may be degraded and require replacement.[12]
Q7: I am observing low signal intensity and suspect ion suppression. How can I mitigate this?
Ion suppression occurs when co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, leading to a decreased signal.[13][14] This is a significant challenge in lipidomics, especially due to the high concentration of phospholipids in biological samples.[14][15]
Strategies to Reduce Ion Suppression:
Improve Chromatographic Separation: Optimize the LC gradient to separate the analyte of interest from the bulk of matrix components, particularly phospholipids.[16]
Enhance Sample Preparation: Use sample cleanup techniques designed to remove interfering substances. For example, specific solid-phase extraction (SPE) methods can deplete phospholipids from the sample before injection.[15]
Dilute the Sample: A simple but effective method is to dilute the sample extract. This reduces the concentration of all components, including interfering matrix compounds, which can lessen the suppression effect.
Use Isotope-Labeled Internal Standards: As mentioned previously, stable isotope-labeled internal standards (like C18(plasm)-18:1 PE-d9) co-elute with the analyte and experience similar suppression, allowing for accurate quantification despite signal loss.[8]
Q8: My retention times are shifting between injections. What is the cause?
Retention time shifts can compromise compound identification and quantification.[9] Common causes include:
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.[9]
Mobile Phase Composition: Inconsistent or improperly prepared mobile phases can cause drift. Buffers should be replaced every 24-48 hours to prevent microbial growth or changes in pH.[10]
Temperature Fluctuations: The column temperature should be controlled using a column oven, as even small changes in temperature can affect retention times.[9]
System Leaks or Blockages: Check for leaks in the LC system or increased backpressure that might indicate a blockage.[10]
Experimental Protocols and Data
Protocol 1: Lipid Extraction from Plasma using MTBE
This protocol is adapted from standard lipidomics workflows.[17][18]
Preparation: To 15 µL of plasma in a glass tube, add 400 µL of methanol and 10 µL of the internal standard mixture (containing C18(plasm)-18:1 PE-d9 at a known concentration).
Vortex & Incubate: Vortex the mixture and incubate on ice for 10 minutes.
Add MTBE: Add 500 µL of MTBE, vortex thoroughly, and incubate on ice for 1 hour to allow for phase separation.
Add Water: Add 500 µL of water, vortex, and incubate on ice for an additional 15 minutes.
Centrifugation: Centrifuge the mixture at 8,000 x g for 5 minutes at 4°C.
Collect Supernatant: Carefully collect the upper organic layer (which contains the lipids) and transfer it to a new glass tube.
Re-extraction: Add another 200 µL of MTBE to the original sample, vortex, and centrifuge again. Collect the upper layer and combine it with the first extract.
Drying: Evaporate the solvent from the combined organic layers under a stream of nitrogen.
Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
Quantitative Data Tables
Table 1: Example RPLC Gradient for Lipidomics on a C18 Column
Time (min)
Flow Rate (µL/min)
% Mobile Phase A
% Mobile Phase B
0.0
200
60
40
1.0
200
60
40
5.0
200
50
50
12.0
200
25
75
28.0
200
15
85
37.0
200
60
40
45.0
200
60
40
This gradient is an illustrative example adapted from similar published methods.[19] Mobile Phase A: 40% Acetonitrile, 20% Water, 40% Methanol with modifiers. Mobile Phase B: 50% Acetonitrile, 70% Isopropanol with modifiers.
Table 2: General Mass Spectrometer Parameters
Parameter
Positive Ion Mode (ESI+)
Negative Ion Mode (ESI-)
Capillary Voltage
3.0 kV
2.5 kV
Source Temperature
120 °C
120 °C
Desolvation Temp.
350 °C
350 °C
Scan Range (m/z)
100 - 1500
100 - 1500
Acquisition Mode
Full Scan / DDA
Full Scan / DDA
Parameters are typical starting points and require optimization for specific instruments.
Visual Guides
Caption: A typical experimental workflow for an LC-MS-based lipidomics study.
Caption: A logical workflow for troubleshooting poor peak shape in LC-MS.
Technical Support Center: Optimizing Lipid Analysis with Deuterated Standards
Welcome to the technical support center for improving linearity and accuracy in lipid analysis using deuterated internal standards. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for improving linearity and accuracy in lipid analysis using deuterated internal standards. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve non-linear when using a deuterated internal standard?
A1: Non-linearity in calibration curves, even with a deuterated internal standard, can arise from several factors:
Inappropriate Internal Standard Concentration: The concentration of the internal standard can significantly impact linearity. In some cases, an internal standard concentration that is about 50% of the highest calibration standard is recommended. However, for some assays, increasing the internal standard concentration to be higher than the upper limit of quantification (ULOQ) has been shown to improve linearity by helping to normalize ionization suppression effects across a wide concentration range.[1][2]
Isotopic Interference ("Cross-Talk"): At high analyte concentrations, naturally occurring isotopes of the analyte can contribute to the signal of the deuterated internal standard, particularly if the mass difference is small (e.g., d3-labeled standard).[1] This artificially inflates the internal standard signal, leading to a non-linear response.
Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and causing non-linearity.
Formation of Multimers: At high concentrations, analytes can form dimers or other multimers, which may not be detected at the same mass-to-charge ratio as the monomeric ion, resulting in a non-linear response.[2]
Q2: My deuterated internal standard and analyte are not co-eluting perfectly. Why is this happening and is it a problem?
A2: A slight shift in retention time between an analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect".[1][3] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.
This can become a problem if the shift is significant enough to cause the analyte and internal standard to elute into regions with different degrees of matrix effects.[3] If the ion suppression or enhancement is different for the analyte and the internal standard, it can lead to inaccurate quantification.[3] For optimal correction of matrix effects, complete co-elution is ideal.[4]
Q3: I am observing poor reproducibility of the analyte/internal standard area ratio. What are the possible causes?
A3: Poor reproducibility in the analyte to internal standard (IS) area ratio is a common issue that can stem from various sources throughout the analytical workflow. Here are some of the most frequent causes:
Inconsistent Sample Preparation: Variability in sample extraction, including incomplete lipid extraction or inconsistent sample loss between samples, can lead to fluctuating analyte/IS ratios.
Matrix Effects: Variations in the sample matrix composition between different samples can cause differential ion suppression or enhancement for the analyte and the internal standard, even if they co-elute.[3]
Internal Standard Issues:
Improper Spiking: Inconsistent addition of the internal standard solution to each sample will directly result in variable ratios.
Degradation: The internal standard may be degrading in the sample matrix or during storage.
LC-MS System Instability:
Fluctuating Spray Stability: An unstable electrospray can lead to inconsistent ionization and, consequently, variable signal intensity.
Column Degradation: A contaminated or degraded analytical column can affect the peak shape and retention time of both the analyte and the internal standard.[3]
Troubleshooting Guides
Issue 1: Non-Linearity of Calibration Curve
If you are experiencing non-linearity in your calibration curve, follow these troubleshooting steps:
Potential Cause
Troubleshooting Step
Expected Outcome
Inappropriate Internal Standard Concentration
Optimize the concentration of the deuterated internal standard. A common starting point is a concentration that yields a signal intensity similar to the mid-point of the calibration curve. In some cases, a higher concentration (e.g., 2.5 times the ULOQ) may improve linearity.[2]
A more linear response across the desired concentration range.
Isotopic Interference
Use an internal standard with a higher degree of deuteration (e.g., d5 or greater) or a ¹³C-labeled standard to minimize isotopic overlap.[1] A mass difference of at least 3 amu is recommended.[1]
Reduced contribution from the analyte's natural isotopes to the internal standard's signal.
Detector Saturation
Dilute the higher concentration standards to bring them within the linear dynamic range of the detector. Alternatively, if multiple product ions are available, consider using a less abundant one for quantification.[1]
The signal response for the higher concentration standards will fall within the linear range of the detector.
Analyte Multimer Formation
Adjust mobile phase composition (e.g., organic content, additives) or ion source parameters to minimize the formation of multimers.[2]
Reduced multimer formation and improved linearity at higher concentrations.
Issue 2: Poor Co-elution of Analyte and Deuterated Standard
Use this guide to address issues with retention time shifts between your analyte and its deuterated internal standard.
Potential Cause
Troubleshooting Step
Expected Outcome
Chromatographic Isotope Effect
Assess the degree of peak separation. If the overlap is still substantial, the impact on quantification may be minimal.[1]
Determine if chromatographic adjustments are necessary.
Suboptimal Chromatographic Conditions
Modify the chromatographic method. Adjusting the mobile phase gradient, composition, or column temperature can help improve co-elution.[1]
Improved overlap of the analyte and internal standard peaks.
Differential Matrix Effects
If co-elution cannot be perfected, ensure that the region of elution for both the analyte and internal standard has consistent matrix effects. This can be assessed by post-column infusion experiments.
Minimized impact of differential ion suppression or enhancement on quantification.
Experimental Protocols
Protocol 1: General Workflow for Lipid Analysis using Deuterated Internal Standards
This protocol outlines a typical workflow for the quantitative analysis of lipids in biological samples using LC-MS/MS and deuterated internal standards.
Sample Homogenization: Homogenize the biological sample (e.g., plasma, tissue) in a suitable buffer.[5]
Internal Standard Spiking: Add a known amount of the deuterated internal standard solution to the homogenized sample at the earliest stage of sample preparation.[6]
Lipid Extraction: Perform lipid extraction using an appropriate method such as the Folch or Bligh-Dyer method.[7][8]
Phase Separation: Centrifuge the sample to achieve phase separation. The lipids will be in the lower organic phase (typically chloroform).[8]
Solvent Evaporation: Carefully collect the organic phase and evaporate the solvent under a stream of nitrogen.[5]
Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC-MS analysis, such as isopropanol or an acetonitrile/isopropanol mixture.[8]
LC-MS/MS Analysis:
Inject the reconstituted sample into the LC-MS/MS system.
Separate the lipids using a suitable column (e.g., reverse-phase C18).[5]
Detect the analyte and the deuterated internal standard using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[5]
Quantification:
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for a series of calibration standards.[9]
Determine the concentration of the analyte in the unknown samples by interpolating their analyte/IS peak area ratios on the calibration curve.[9]
Diagram of the general experimental workflow for lipid analysis.
Protocol 2: Assessing Matrix Effects
This protocol describes a method to quantitatively assess the extent of matrix effects in your assay.
Prepare Three Sets of Samples:
Set A (Neat Solution): Analyte and internal standard spiked into the LC-MS reconstitution solvent.
Set B (Post-Extraction Spike): Blank matrix extract (processed without the analyte or internal standard) with the analyte and internal standard spiked in afterward.
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before the extraction process.
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
Calculate Matrix Effect (ME) and Recovery (RE):
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
An ME of 100% indicates no matrix effect.
An ME < 100% indicates ion suppression.
An ME > 100% indicates ion enhancement.
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
Diagram illustrating the concept of matrix effects.
Troubleshooting logic for poor analyte/internal standard ratio reproducibility.
Technical Support Center: C18(plasm)-18:1 PE-d9 Solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and storage of C18(plasm)-18:1 PE-d9 solutions. It is intended for researchers, scientists, and drug...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and storage of C18(plasm)-18:1 PE-d9 solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for C18(plasm)-18:1 PE-d9 solutions?
For optimal stability, it is recommended to store C18(plasm)-18:1 PE-d9 solutions, typically in chloroform, at -20°C.[1][2][3] Some manufacturers suggest a shelf life of up to 3 months when stored under these conditions.[4] The non-deuterated form, C18(plasm)-18:1 PE, has been cited with a stability of 1 year at -20°C.[2]
Q2: How should I handle the C18(plasm)-18:1 PE-d9 solution upon receiving it?
Upon receipt, the solution, which is likely shipped on dry ice, should be immediately stored at -20°C. It is advisable to aliquot the solution into smaller, single-use volumes in glass vials with Teflon-lined caps. This practice minimizes the number of freeze-thaw cycles the main stock undergoes, which can potentially affect its stability.[3][5][6]
Q3: What are the primary degradation pathways for C18(plasm)-18:1 PE-d9?
The two primary degradation pathways for plasmalogens like C18(plasm)-18:1 PE-d9 are:
Acid-Catalyzed Hydrolysis: The vinyl ether bond at the sn-1 position is highly susceptible to cleavage under acidic conditions.
Oxidation: The vinyl ether bond and the polyunsaturated fatty acid at the sn-2 position are prone to oxidation by reactive oxygen species (ROS).
Q4: What are the common degradation products of C18(plasm)-18:1 PE-d9?
Common degradation products include:
Lysophosphatidylethanolamine (LPE): Formed by the cleavage of the fatty acid at the sn-2 position.
Fatty Aldehydes: Resulting from the cleavage of the vinyl ether bond.
Oxidized Phospholipids: Generated from the reaction of the vinyl ether bond or the polyunsaturated fatty acyl chain with oxygen.
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
Unexpected peaks in LC-MS chromatogram
Contamination from plasticware (e.g., pipette tips, vials).
Always use glass or Teflon-lined containers and syringes for handling the chloroform solution. Avoid plastic.
Degradation of the compound.
Check for the presence of expected degradation products like lysophospholipids or fatty aldehydes. If significant degradation is suspected, use a fresh aliquot.
In-source fragmentation during MS analysis.
Optimize MS source parameters such as capillary temperature and ion funnel RF values to minimize in-source fragmentation.[7]
Loss of signal intensity over time
Degradation due to improper storage.
Ensure the solution is stored at -20°C and protected from light. Confirm the integrity of the storage vial seal.
Multiple freeze-thaw cycles.
Aliquot the stock solution upon first use to minimize freeze-thaw cycles. Studies on plasma metabolites suggest that snap-freezing in liquid nitrogen and rapid thawing may minimize degradation.[5][6]
Inconsistent quantification results
Inaccurate initial concentration due to solvent evaporation.
Ensure vials are tightly sealed. Before use, briefly centrifuge the vial to collect all liquid at the bottom.
Matrix effects in your sample.
Use an appropriate internal standard for quantification. The deuterated nature of C18(plasm)-18:1 PE-d9 makes it suitable as an internal standard for the corresponding non-deuterated molecule.[8]
Stability Data
While specific quantitative stability data for C18(plasm)-18:1 PE-d9 is limited in publicly available literature, the following table summarizes the manufacturer's stability claims for the deuterated and non-deuterated versions.
Technical Support Center: Minimizing Ion Suppression in ESI-MS of Plasmalogens
Welcome to the technical support center for the analysis of plasmalogens by Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the analysis of plasmalogens by Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize ion suppression, a common challenge that can significantly impact data quality and reproducibility.
Troubleshooting Guides
This section provides solutions to common problems encountered during the ESI-MS analysis of plasmalogens.
Problem: Low or No Plasmalogen Signal
Possible Cause 1: Inefficient Ionization
Solution: Ensure your mobile phase is optimized for plasmalogen analysis. For positive ion mode, mobile phases containing ammonium formate have been shown to be effective.[1][2] For negative ion mode, ammonium acetate with acetic acid can be a good compromise for signal intensity and stability.[1][2] The addition of alkali metals, such as sodium, can also promote the formation of adducts and enhance fragmentation, which may improve signal.
Possible Cause 2: Significant Ion Suppression from Matrix Components
Solution: Your sample preparation method may not be adequately removing interfering substances. Phospholipids are a major source of ion suppression in biological samples.[3][4][5][6][7] Consider improving your sample cleanup protocol. (See the "Sample Preparation" FAQ section for more details). A post-column infusion experiment can help identify the regions in your chromatogram where ion suppression is most severe.[8][9][10][11][12]
Possible Cause 3: Suboptimal MS Parameters
Solution: Review and optimize your mass spectrometer settings. This includes the capillary voltage, cone voltage, desolvation gas temperature, and flow rate. These parameters should be optimized for your specific plasmalogen species of interest.
Problem: Poor Reproducibility and Inaccurate Quantification
Possible Cause 1: Uncompensated Matrix Effects
Solution: The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with your analyte is the most reliable way to compensate for matrix effects and improve the accuracy and precision of quantification.[13] The SIL-IS will experience similar ion suppression as the analyte, allowing for a reliable ratio-based measurement.
Possible Cause 2: Carryover from Previous Injections
Solution: Phospholipids can accumulate on the analytical column and elute in subsequent runs, causing unpredictable ion suppression.[5] Implement a robust column wash step with a strong solvent between injections to ensure the column is clean before the next analysis. Using a guard column can also help protect your analytical column from strongly retained matrix components.
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the best sample preparation method to minimize ion suppression for plasmalogen analysis?
There is no single "best" method, as the optimal choice depends on your sample matrix and analytical goals. However, here is a general comparison of common techniques:
Protein Precipitation (PPT): This is a simple and fast method but is the least effective at removing phospholipids and other matrix components, often resulting in significant ion suppression.[3][14]
Liquid-Liquid Extraction (LLE): LLE can be more effective than PPT at removing some interferences. A common method for lipid extraction is the Folch or Bligh-Dyer method using chloroform and methanol. However, some phospholipids may still co-extract with the analytes.[15]
Solid-Phase Extraction (SPE): SPE offers better selectivity than PPT and LLE and can significantly reduce matrix effects.[14][15] Various sorbents are available, and the method needs to be optimized for plasmalogen extraction.
HybridSPE®-Phospholipid Technology: This technique combines the simplicity of protein precipitation with the selectivity of SPE to specifically target the removal of phospholipids, resulting in a very clean extract and significantly reduced ion suppression.[3][4][5][6][14][16]
Q2: Can you provide a starting protocol for plasmalogen extraction from plasma?
A widely used and effective method for lipid extraction, including plasmalogens, is a modified Folch extraction using methyl-tert-butyl ether (MTBE).
Centrifuge at 4,000 x g for 10 minutes to induce phase separation.
Carefully collect the upper organic phase, which contains the lipids.
Dry the organic phase under a stream of nitrogen.
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/isopropanol 1:1).
LC-MS Method Development
Q3: What are the recommended LC conditions for separating plasmalogens and minimizing co-elution with interfering species?
Column: A C18 reversed-phase column is commonly used for the separation of phospholipids, including plasmalogens.
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component with a modifier (e.g., 10 mM ammonium formate) and an organic component (e.g., acetonitrile/isopropanol) is typically employed. The gradient should be optimized to achieve good separation of plasmalogen species from other lipid classes that can cause ion suppression.
Flow Rate: Lower flow rates (in the range of µL/min) can sometimes reduce ion suppression by promoting more efficient desolvation and ionization.
Q4: How do I choose the right mobile phase additive?
Mobile phase additives play a crucial role in the ionization efficiency of plasmalogens.
Ammonium Formate: Often used in positive ion mode, it can improve the signal intensity of many lipid classes.[1][2]
Ammonium Acetate: A common additive for both positive and negative ion modes. In negative ion mode, combining it with a weak acid like acetic acid can provide a good balance between signal intensity and chromatographic performance.[1][2]
Formic Acid: Frequently used in positive ion mode to promote protonation. However, for some lipids, it may not provide the best signal compared to ammonium formate.
It is recommended to test different additives and concentrations to find the optimal conditions for your specific plasmalogen analysis.
Quantitative Data Summary
The following table summarizes the general effectiveness of different sample preparation techniques in removing phospholipids, which are a primary cause of ion suppression. While this data is for general phospholipids, it provides a valuable guideline for plasmalogen analysis.
Sample Preparation Method
Phospholipid Removal Efficiency
Relative Ion Suppression
Protein Precipitation (PPT)
Low
High
Liquid-Liquid Extraction (LLE)
Moderate
Moderate to High
Solid-Phase Extraction (SPE)
High
Low to Moderate
HybridSPE®-Phospholipid
Very High (>99%)
Very Low
Data compiled from multiple sources indicating general trends in phospholipid removal and resulting matrix effects.[3][14][15]
Visualizations
Experimental and Logical Workflows
Caption: Mechanism of Ion Suppression in ESI-MS.
Caption: Troubleshooting Workflow for Low Plasmalogen Signal.
common pitfalls in quantitative lipidomics using internal standards
Welcome to the Technical Support Center for Quantitative Lipidomics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls when using internal standards in your ex...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for Quantitative Lipidomics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls when using internal standards in your experiments.
This section is designed to provide direct answers to specific issues you may encounter during quantitative lipidomics analysis.
Frequently Asked-Questions
FAQ 1: Why is my quantification inaccurate despite using an internal standard?
Answer:
Inaccurate quantification in lipidomics, even with an internal standard (IS), can stem from several sources. The most common issues are related to the choice of internal standard, matrix effects, and the normalization process. An ideal internal standard should be chemically and physically as similar as possible to the analyte of interest to ensure it behaves similarly during extraction, chromatography, and ionization.[1][2] Stable isotope-labeled internal standards are considered the "gold standard" as they have nearly identical properties to the endogenous lipids they are meant to quantify, ensuring the most accurate correction for experimental variations.[1][2]
Key factors that can lead to inaccurate quantification include:
Inappropriate Internal Standard Selection: Using an internal standard from a different lipid class or with a significantly different structure can lead to variations in extraction efficiency and ionization response compared to the analyte.[3][4]
Matrix Effects: The sample matrix, which includes all components other than the analyte, can suppress or enhance the ionization of the analyte and the internal standard differently, especially if they do not co-elute in LC-MS.[1][5]
Incorrect IS Concentration: The amount of internal standard added should be optimized to fall within the linear dynamic range of the instrument and be in a similar concentration range as the analytes of interest.[6]
Single Internal Standard for Multiple Lipid Classes: A single internal standard is often insufficient to correct for the diverse physicochemical properties of different lipid classes, which can lead to significant quantification errors.[4][7]
FAQ 2: How do I choose the right internal standard for my experiment?
Answer:
Selecting the appropriate internal standard is a critical step for accurate lipid quantification.[2] The ideal internal standard should possess the following characteristics:
Chemical Similarity: It should be structurally and chemically similar to the analytes being measured to ensure comparable behavior during sample processing and analysis.[1]
Not Endogenously Present: The internal standard must not be naturally found in the sample to avoid interference.[1][2]
Mass Spectrometric Resolution: It must be distinguishable from the analyte by the mass spectrometer. Stable isotope-labeled standards (e.g., ¹³C or ²H) are ideal for this purpose.[1]
Co-elution (for LC-MS): The internal standard should co-elute with the analyte to experience the same matrix effects at the same time.[1]
Commercial Availability and Purity: The standard should be readily available in high purity.[1]
Table 1: Comparison of Common Internal Standard Types
Internal Standard Type
Principle
Advantages
Disadvantages
Stable Isotope-Labeled
Analyte with one or more atoms replaced by a heavy isotope (e.g., ¹³C, ²H).[1]
Considered the "gold standard."[1] Co-elutes with the analyte and experiences identical matrix effects.[2][5]
Can be expensive. Potential for isotopic scrambling.[8]
Structural Analogs (e.g., Odd-Chain Lipids)
A lipid with a structure not naturally present in the sample (e.g., with an odd-numbered fatty acid chain).[2]
May not perfectly mimic the analyte's behavior during extraction and ionization.[2] Chromatographic separation from the analyte can lead to different matrix effects.[2]
FAQ 3: What are matrix effects and how can I minimize them?
Answer:
Matrix effects are the alteration of ionization efficiency for a given analyte due to the presence of co-eluting molecules in the sample matrix.[1][5] This can lead to either ion suppression or enhancement, causing inaccurate quantification.[5] In lipidomics, phospholipids are a major contributor to matrix effects, especially in electrospray ionization (ESI).[5]
Immediate troubleshooting steps to mitigate matrix effects include:
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[5]
Chromatographic Optimization: Adjusting the chromatographic method (e.g., gradient, mobile phase, or column) can improve the separation of analytes from matrix components.[5]
Improved Sample Preparation: Employing more effective sample preparation techniques can help remove interfering substances.
Table 2: Effectiveness of Sample Preparation Techniques on Matrix Effect Reduction
Sample Preparation Method
General Principle
Effectiveness in Reducing Matrix Effects
Protein Precipitation (PPT)
Proteins are precipitated out of the sample, typically with a solvent.
Often the least effective for removing other matrix components and can result in significant matrix effects.[5]
Liquid-Liquid Extraction (LLE)
Separates lipids from polar molecules using immiscible organic solvents.[5]
More effective than PPT at providing a cleaner extract.[5]
Solid-Phase Extraction (SPE)
Uses a solid sorbent to selectively retain and elute lipids.[5]
Provides a cleaner extract than LLE and is often more suitable for targeted lipidomics.[5]
Using a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it will be affected in the same manner as the analyte.[5]
Troubleshooting Guide: Normalization Issues
Problem: High variability in results after internal standard normalization.
Possible Cause 1: Inappropriate Normalization Strategy
In untargeted lipidomics, using a single internal standard to normalize an entire dataset can introduce variability if the standard does not represent the behavior of all lipid classes.[9][10]
Solution:
Use a panel of internal standards: Employ a mixture of internal standards representing different lipid classes to allow for class-specific normalization.[9][10][11]
Software-assisted normalization: Utilize software tools that can automatically assign the most appropriate internal standard to each lipid feature based on class and retention time.[12]
Possible Cause 2: Retention Time Mismatch in LC-MS
In reverse-phase chromatography, lipids within the same class can have a wide range of retention times. If the internal standard's retention time is significantly different from the analyte's, they will experience different matrix effects, leading to poor normalization.[12]
Solution:
Use multiple internal standards per class: For lipid classes with a broad retention time window, using multiple internal standards that elute at different times can improve quantification.[12]
Alternative Chromatography: Consider using hydrophilic interaction liquid chromatography (HILIC) or supercritical fluid chromatography (SFC), where lipids of the same class tend to co-elute.[12]
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma (Folch Method)
This protocol is a standard method for extracting lipids from plasma samples.
Sample Preparation: Aliquot 100 µL of plasma into a glass tube.
Internal Standard Spiking: Add a known amount of your internal standard mixture to the plasma.
Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the tube.
Vortexing: Vortex the mixture thoroughly for 2 minutes to ensure complete mixing and protein denaturation.
Phase Separation: Add 400 µL of 0.9% NaCl solution to induce phase separation.[2]
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to separate the aqueous and organic layers.[2]
Lipid Collection: Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette.[2]
Drying: Dry the collected lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.[2]
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for your LC-MS analysis.
Visualizations
Caption: A typical experimental workflow for quantitative lipidomics analysis.
Caption: A logical workflow for troubleshooting inaccurate quantification.
enhancing signal-to-noise for C18(plasm)-18:1 PE-d9 in complex samples
Welcome to the technical support center for the analysis of C18(plasm)-18:1 PE-d9 and other plasmalogens in complex biological samples. This resource provides troubleshooting guidance and frequently asked questions (FAQs...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the analysis of C18(plasm)-18:1 PE-d9 and other plasmalogens in complex biological samples. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflows and enhance signal-to-noise for accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is C18(plasm)-18:1 PE-d9 and why is it used in lipidomics?
C18(plasm)-18:1 PE-d9 is a deuterated stable isotope-labeled internal standard for the plasmalogen PE P-18:0/18:1.[1][2] It is a critical tool in mass spectrometry-based lipidomics for the accurate quantification of its corresponding endogenous plasmalogen. The deuterium labels give it a higher mass than the endogenous version, allowing it to be distinguished by the mass spectrometer. Because it is chemically identical to the analyte of interest, it co-elutes during chromatography and experiences similar ionization effects, making it an ideal internal standard to correct for sample loss during preparation and for matrix effects during analysis.[3]
Q2: What are the main challenges in analyzing C18(plasm)-18:1 PE and other low-abundance plasmalogens in complex samples?
The primary challenges include:
Low signal intensity: Plasmalogens can be of low abundance, making them difficult to detect.
Matrix effects: Co-eluting substances from the sample matrix (e.g., salts, other lipids) can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[3][4]
Isobaric overlap: Other lipids may have the same nominal mass as the plasmalogen of interest, causing interference.[5]
In-source fragmentation: Labile lipid species can fragment within the ion source of the mass spectrometer, reducing the signal of the precursor ion.[6]
Q3: Which sample preparation method is best for plasmalogen analysis?
Several lipid extraction methods can be effective, with the choice depending on the sample matrix and downstream analysis. Commonly used methods include:
Folch Extraction: A traditional method using a chloroform:methanol (2:1, v/v) mixture, effective for a broad range of lipids.[7]
Bligh-Dyer Extraction: A modification of the Folch method, also widely used.[8]
Methyl-tert-butyl ether (MTBE) Extraction: A two-phase extraction method that is becoming increasingly popular due to its efficiency and the production of a cleaner lipid extract.[9][10]
For quantitative analysis, it is crucial to spike the sample with the internal standard, C18(plasm)-18:1 PE-d9, before initiating the extraction to account for any lipid loss.[6][11]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of C18(plasm)-18:1 PE-d9 and provides systematic solutions.
Issue 1: Low or No Signal for C18(plasm)-18:1 PE-d9
Possible Causes and Solutions:
Possible Cause
Troubleshooting Steps
Poor Extraction Recovery
1. Verify Extraction Protocol: Ensure the chosen lipid extraction method (e.g., MTBE, Folch) is appropriate for your sample type and has been performed correctly.[7][9] 2. Optimize Phase Separation: For liquid-liquid extractions, ensure complete phase separation to avoid loss of the lipid-containing organic layer. 3. Check Solvent Quality: Use high-purity (LC-MS grade) solvents to prevent interference and ensure efficient extraction.
Degradation of Standard
1. Proper Storage: Confirm that the C18(plasm)-18:1 PE-d9 standard has been stored at the recommended temperature (-20°C) to prevent degradation.[12] 2. Check Purity: If possible, verify the purity of the standard.
Suboptimal Mass Spectrometer Settings
1. Optimize Ion Source Parameters: Adjust parameters such as capillary temperature, sheath gas, and aux gas flow rates to maximize the signal for your specific instrument.[6][13] 2. Check Ionization Mode: Ensure you are using the appropriate ionization polarity (positive or negative mode) for plasmalogen analysis. 3. Verify Precursor/Product Ions: For targeted methods (SRM/MRM), confirm that the correct precursor and product ion masses are being monitored.[14][15]
Issue 2: Poor Signal-to-Noise Ratio (S/N)
Possible Causes and Solutions:
Possible Cause
Troubleshooting Steps
High Background Noise
1. Improve Chromatographic Separation: Optimize the LC gradient to separate the analyte from co-eluting matrix components. Using a C18 column is a common starting point.[10][16] 2. Sample Cleanup: Incorporate a solid-phase extraction (SPE) step after the initial lipid extraction to remove interfering compounds. 3. Use High-Resolution Mass Spectrometry: A high-resolution instrument can help distinguish the analyte signal from background noise.[8]
Matrix Effects (Ion Suppression)
1. Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components. 2. Modify Chromatography: Adjusting the LC method can help separate the analyte from the region where most matrix components elute.[17] 3. Use a Co-eluting Internal Standard: C18(plasm)-18:1 PE-d9 is designed for this purpose, as it will be affected by ion suppression similarly to the endogenous analyte, allowing for accurate correction.[3]
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma using MTBE
This protocol is adapted from published methods for the extraction of lipids from plasma samples.[9]
Sample Preparation:
Thaw plasma samples on ice.
In a clean glass tube, add 20 µL of plasma.
Spike the sample with 10 µL of a solution containing C18(plasm)-18:1 PE-d9 and other internal standards.
Extraction:
Add 225 µL of ice-cold methanol and vortex for 10 seconds.
Add 750 µL of MTBE and vortex for 1 minute.
Incubate on a shaker at 4°C for 15 minutes.
Add 188 µL of LC-MS grade water to induce phase separation and vortex for 1 minute.
Centrifuge at 14,000 x g for 5 minutes at 4°C.
Collection and Drying:
Carefully collect the upper organic phase (approximately 700 µL) and transfer it to a new tube.
Dry the extract under a stream of nitrogen gas.
Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis
This is a general protocol for the analysis of plasmalogens using a C18 column coupled to a tandem mass spectrometer.
Liquid Chromatography (LC):
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[10][13]
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Acetate.
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Acetate.
Flow Rate: 0.3 mL/min.
Gradient:
0-2 min: 30% B
2-12 min: ramp to 100% B
12-18 min: hold at 100% B
18.1-20 min: return to 30% B for re-equilibration.
Technical Support Center: Resolving Isomeric Lipid Species with C18(plasm)-18:1 PE-d9
Welcome to the technical support center for the analysis of isomeric lipid species, with a focus on C18(plasm)-18:1 PE-d9. This resource provides troubleshooting guidance and answers to frequently asked questions to assi...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the analysis of isomeric lipid species, with a focus on C18(plasm)-18:1 PE-d9. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is C18(plasm)-18:1 PE-d9, and what is its primary application?
A1: C18(plasm)-18:1 PE-d9 is a deuterated form of a specific plasmalogen, a type of glycerophospholipid. The "C18(plasm)" indicates a plasmalogen with an 18-carbon vinyl-ether linkage at the sn-1 position, "18:1" signifies an 18-carbon fatty acyl chain with one double bond at the sn-2 position, and "PE" stands for phosphatidylethanolamine. The "-d9" denotes that it is labeled with nine deuterium atoms. Its primary application is as an internal standard in mass spectrometry-based lipidomics for the quantitative analysis of corresponding endogenous plasmalogens.[1][2][3][4]
Q2: Why is it challenging to resolve isomeric lipid species like C18(plasm)-18:1 PE?
A2: Resolving isomeric lipids is challenging due to their identical mass and elemental composition. Isomers, such as those with different double bond positions or acyl chain attachments (sn-positional isomers), often exhibit very similar physicochemical properties. This leads to co-elution in liquid chromatography (LC) and identical mass-to-charge ratios (m/z) in mass spectrometry (MS), making their individual identification and quantification difficult with standard methods.[5][6][7]
Q3: What are the main types of isomers I might encounter with PE plasmalogens?
A3: You may encounter several types of isomers:
sn-positional isomers: The fatty acyl chains are attached to different positions on the glycerol backbone.
Double bond positional isomers: The double bond is located at different positions along the fatty acyl chain.
Cis/trans isomers: The geometry of the double bond can be either cis or trans.
Plasmanyl vs. Plasmenyl: You may also encounter the plasmanyl counterpart, which has an alkyl-ether linkage instead of a vinyl-ether linkage at the sn-1 position. These are isobars, not isomers, but are often difficult to distinguish.[7][8][9]
Q4: Can I differentiate between plasmenyl (vinyl-ether) and plasmanyl (alkyl-ether) PE species using standard LC-MS?
A4: Differentiating between plasmenyl and plasmanyl species can be challenging as they are isobaric. However, with optimized reversed-phase liquid chromatography, it is possible to achieve chromatographic separation. Plasmenyl lipids tend to have a characteristic retention time shift compared to their plasmanyl counterparts due to the presence of the vinyl-ether double bond.[10][11][12] Tandem mass spectrometry (MS/MS) can also aid in differentiation, as they may exhibit distinct fragmentation patterns.[8][9]
Troubleshooting Guide
Problem 1: I am seeing a single, broad peak for my PE plasmalogen in my LC-MS analysis, but I expect to see multiple isomers.
Possible Cause: Co-elution of isomers due to insufficient chromatographic resolution.
Solution:
Optimize your LC gradient: A shallower gradient with a longer run time can improve the separation of closely eluting isomers.
Change the stationary phase: If using a standard C18 column, consider a column with a different chemistry, such as one with a pentafluorophenyl (PFP) phase, which can offer different selectivity for isomers.
Adjust the mobile phase composition: The addition of modifiers like ammonium formate or acetate to the mobile phase can influence the separation.[13][14]
Lower the column temperature: A lower temperature can sometimes enhance separation by increasing the interaction between the analytes and the stationary phase.
Problem 2: My MS/MS spectra for co-eluting isomers are very similar, making them difficult to distinguish and quantify.
Possible Cause: The isomers produce common fragment ions upon collision-induced dissociation (CID).
Solution:
Employ advanced fragmentation techniques: Techniques like electron-capture dissociation (ECD) or ultraviolet photodissociation (UVPD) may generate unique fragment ions that can differentiate isomers.
Use derivatization: Chemical derivatization can be used to target specific functional groups, such as the double bonds, leading to mass shifts and unique fragmentation patterns that aid in isomer identification.[1][2][15]
Utilize ion mobility spectrometry (IMS): IMS separates ions based on their size, shape, and charge in the gas phase. Isomers with different three-dimensional structures will have different drift times, allowing for their separation even if they have the same m/z ratio.[16][17][18]
Problem 3: I am observing poor quantitative accuracy and reproducibility when using C18(plasm)-18:1 PE-d9 as an internal standard.
Possible Cause: Matrix effects, differential ionization efficiency between the standard and the analyte, or improper sample preparation.
Solution:
Optimize the lipid extraction protocol: Ensure that the extraction method is efficient and reproducible for both the internal standard and the endogenous lipids. The Folch and Bligh & Dyer methods are commonly used for lipid extraction.[19]
Check for co-elution of the internal standard and analyte: Ideally, the internal standard should co-elute with the analyte to experience similar matrix effects. If they do not co-elute, consider adjusting the chromatographic method.
Construct a calibration curve: For absolute quantification, it is essential to generate a calibration curve using a range of concentrations of a non-deuterated standard, with a fixed amount of the deuterated internal standard.[13]
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma (Modified Folch Method)
Sample Preparation: Thaw plasma samples on ice.
Internal Standard Spiking: To a glass tube, add a known amount of C18(plasm)-18:1 PE-d9 internal standard solution.
Addition of Plasma: Add 100 µL of plasma to the tube containing the internal standard.
Solvent Addition: Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol.
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
Phase Separation: Add 400 µL of 0.9% NaCl solution to induce phase separation.
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C.
Lipid Collection: Carefully aspirate the lower organic phase containing the lipids and transfer it to a new glass tube.
Drying: Evaporate the solvent under a gentle stream of nitrogen gas.
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol:isopropanol, 1:1 v/v).
Protocol 2: LC-MS/MS Analysis of PE Plasmalogen Isomers
Liquid Chromatography (LC):
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium formate.
Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate.
Gradient: A linear gradient from 30% B to 100% B over 20 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 30% B.
MS/MS Fragmentation: Data-dependent acquisition (DDA) or targeted selected reaction monitoring (SRM) can be used. For SRM, monitor the transition from the precursor ion to a characteristic fragment ion of PE plasmalogens.
Quantitative Data
The following tables provide an example of the type of quantitative data that can be obtained from the analysis of PE plasmalogen isomers. Actual values may vary depending on the specific experimental conditions.
Table 1: Example LC-MS Data for PE Plasmalogen Isomers
Lipid Species
Precursor Ion (m/z)
Retention Time (min)
PE(P-18:0/18:1)
730.6
15.2
PE(P-16:0/20:1)
730.6
15.5
PE(O-18:0/18:1)
732.6
16.1
C18(plasm)-18:1 PE-d9 (IS)
739.6
15.2
Note: Retention times are illustrative and will vary based on the LC system and method.
Table 2: Example Ion Mobility Spectrometry Data for PE Isomers
Lipid Species
Precursor Ion (m/z)
Collision Cross Section (CCS, Ų)
PE(P-18:0/18:1)
730.6
285.4
PE(P-16:0/20:1)
730.6
288.1
PE(O-18:0/18:1)
732.6
290.3
Note: CCS values are dependent on the ion mobility platform and experimental conditions.[17][18]
Visualizations
Caption: Experimental workflow for the resolution of isomeric lipid species.
Caption: Troubleshooting decision tree for resolving lipid isomers.
A Researcher's Guide to the Validation of Lipidomics Assays: A Comparative Analysis of C18(plasm)-18:1 PE-d9 and Alternative Internal Standards
For researchers, scientists, and drug development professionals engaged in the dynamic field of lipidomics, the precision and reliability of quantitative data are paramount for meaningful biological interpretation. The c...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals engaged in the dynamic field of lipidomics, the precision and reliability of quantitative data are paramount for meaningful biological interpretation. The choice of an appropriate internal standard is a critical determinant of assay accuracy, serving to correct for variability throughout the analytical workflow, from sample extraction to mass spectrometric analysis. This guide provides an objective comparison of C18(plasm)-18:1 PE-d9, a deuterated plasmalogen internal standard, with other common alternatives, supported by experimental data and detailed methodologies.
The Role of Internal Standards in Quantitative Lipidomics
Internal standards are essential for accurate lipid quantification.[1] These compounds, which are chemically similar to the analytes of interest but isotopically or structurally distinct, are added in a known amount to samples at the beginning of the workflow.[1] They co-elute with the target lipids and experience similar ionization efficiencies and matrix effects, thereby providing a reliable reference for normalization and accurate quantification. The two primary categories of internal standards used in lipidomics are stable isotope-labeled (e.g., deuterated) lipids and odd-chain lipids.
Performance Comparison: C18(plasm)-18:1 PE-d9 vs. Odd-Chain PE Standards
The selection of an internal standard should be based on its ability to mimic the behavior of the endogenous analyte as closely as possible. For the quantification of plasmalogens, a class of ether phospholipids with a vinyl-ether bond at the sn-1 position, a structurally analogous internal standard is crucial.
C18(plasm)-18:1 PE-d9 , a deuterated form of a common plasmalogen species, represents the gold standard for plasmalogen quantification. Its chemical and physical properties are nearly identical to its endogenous counterpart, ensuring that it behaves similarly during extraction and chromatographic separation.
Odd-chain phosphatidylethanolamine (PE) standards, such as PE(17:0/17:0), are another widely used class of internal standards. While not structurally identical to plasmalogens, their chemical similarity to the PE lipid class makes them a viable and more cost-effective alternative.
The following table summarizes the key performance characteristics of these two types of internal standards for the validation of lipidomics assays targeting plasmalogens.
Not explicitly reported as a primary standard for plasmalogens, but used effectively as an internal standard in validated assays.[2]
Precision (%RSD)
Typically low and within acceptable limits of bioanalytical method validation guidelines (<15-20%).
Can exhibit slightly higher variability compared to deuterated standards due to potential differences in extraction efficiency and ionization response relative to plasmalogens.
Accuracy
High, as it closely mimics the endogenous analyte, leading to effective correction for matrix effects and sample loss.
Generally good, but may be compromised if its extraction recovery and ionization efficiency differ significantly from the target plasmalogens.
Limit of Quantitation (LOQ)
Demonstrated as low as 0.6 nM for a similar deuterated plasmalogen standard (PE(P-18:0/18:1-d9)).[2]
Dependent on the specific odd-chain standard and the analytical platform.
Extraction Recovery
High and consistent, with reported mean extraction efficiencies around 88%.[2]
Can be variable and may not perfectly match that of plasmalogens due to structural differences.
Matrix Effects
Effectively compensates for ion suppression or enhancement due to co-elution with the endogenous analyte.[2]
May not fully account for matrix effects if chromatographic retention times differ from the plasmalogen analytes.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for achieving reproducible and reliable results in lipidomics. Below are representative protocols for the validation of a lipidomics assay for plasmalogen quantification using C18(plasm)-18:1 PE-d9.
Protocol 1: Lipid Extraction from Plasma (Modified Folch Method)
Sample Preparation: Thaw frozen plasma samples on ice.
Internal Standard Spiking: To 50 µL of plasma in a glass tube, add a known amount of C18(plasm)-18:1 PE-d9 internal standard solution.
Solvent Addition: Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.
Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
Phase Separation: Add 200 µL of 0.9% NaCl solution and vortex for 30 seconds.
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/isopropanol 1:1 v/v).
Protocol 2: LC-MS/MS Analysis
Chromatographic Separation:
Column: A C18 reversed-phase column suitable for lipid separation (e.g., 2.1 mm x 100 mm, 1.8 µm).
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipids.
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.
MRM Transitions: Specific precursor-to-product ion transitions for each target plasmalogen and the C18(plasm)-18:1 PE-d9 internal standard should be optimized.
Visualizing Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for lipidomics assay validation.
Plasmalogen Signaling in Oxidative Stress and Ferroptosis
Plasmalogens are recognized for their role as endogenous antioxidants and their involvement in specific signaling pathways, particularly in the context of oxidative stress and a form of regulated cell death called ferroptosis.
Caption: Role of plasmalogens in oxidative stress and ferroptosis.
Conclusion
The validation of lipidomics assays is a meticulous process that relies heavily on the appropriate choice of internal standards. For the accurate quantification of plasmalogens, the deuterated standard C18(plasm)-18:1 PE-d9 offers superior performance due to its structural identity to the endogenous analytes. This leads to high accuracy, precision, and robust correction for experimental variability. While odd-chain PE standards can be a cost-effective alternative, their performance may be compromised by differences in physicochemical properties compared to plasmalogens. By implementing rigorous, validated protocols and selecting the most appropriate internal standards, researchers can ensure the generation of high-quality, reliable lipidomics data to advance their scientific discoveries.
A Researcher's Guide to Internal Standards in Lipidomics: A Comparative Evaluation of C18(plasm)-18:1 PE-d9
For researchers, scientists, and drug development professionals engaged in lipidomics, the precision and reliability of quantitative data are paramount. Internal standards are fundamental to achieving accurate lipid quan...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals engaged in lipidomics, the precision and reliability of quantitative data are paramount. Internal standards are fundamental to achieving accurate lipid quantification by correcting for variability throughout the analytical workflow. This guide provides an objective comparison of C18(plasm)-18:1 PE-d9 with other internal standards used for the analysis of phosphatidylethanolamines (PE), supported by experimental data and detailed protocols.
The Critical Role of Internal Standards in Lipidomics
Internal standards (IS) are compounds added in a known quantity to a sample before analysis.[1] They are chemically similar to the analytes of interest but are distinguishable by mass spectrometry, typically due to isotopic labeling (e.g., deuteration) or unique structural features like odd-chain fatty acids.[1][2] The primary role of an internal standard is to normalize the signal of the endogenous lipids, thereby accounting for sample loss during extraction, variations in ionization efficiency, and other potential sources of error.[3] An ideal internal standard should not be naturally present in the sample and should be introduced as early as possible in the experimental workflow, ideally before lipid extraction.[1]
Performance Comparison of Internal Standard Types for Phosphatidylethanolamine Analysis
The choice of an appropriate internal standard is critical for the accurate quantification of lipid species. For the analysis of phosphatidylethanolamines (PEs), several types of internal standards are available, each with distinct characteristics. C18(plasm)-18:1 PE-d9 is a deuterated plasmalogen PE, a specific subclass of PEs characterized by a vinyl-ether bond at the sn-1 position.
Below is a summary of the performance of C18(plasm)-18:1 PE-d9 and other common internal standards for PE analysis, based on key analytical parameters.
Internal Standard Type
Analyte Coverage & Specificity
Co-elution with Analytes
Correction for Matrix Effects
Potential Issues
C18(plasm)-18:1 PE-d9
Specific for plasmalogen PEs. May not perfectly mimic the behavior of diacyl or alkyl PEs.
Co-elutes closely with other plasmalogen PEs. May have slight retention time differences with diacyl PEs.
Excellent for plasmalogen PEs due to structural similarity. Good for other PEs, but less ideal than a matched diacyl PE IS.
Deuterium isotope effects can cause slight chromatographic shifts relative to the non-labeled analyte.[4]
Deuterated Diacyl PE (e.g., PE(17:0/17:0)-d7)
Broadly applicable for diacyl PEs. Less specific for plasmalogen or alkyl PEs.
Co-elutes well with other diacyl PEs of similar chain length and saturation.
Superior for diacyl PEs as they experience similar ion suppression or enhancement.[1]
May not fully compensate for matrix effects on plasmalogen PEs due to structural differences.
¹³C-Labeled PE
High specificity for the corresponding non-labeled PE analyte.
Near-perfect co-elution with the endogenous analyte.
Considered the "gold standard" for correcting matrix effects due to identical chemical properties.
Higher cost and more limited commercial availability compared to deuterated standards.[5]
Odd-Chain Diacyl PE (e.g., PE(17:0/17:0))
General for the PE class. Not specific to any particular fatty acid composition.
Retention time will differ from most endogenous even-chained PEs.
Can correct for general variations but may not accurately account for matrix effects at specific retention times.[6]
Does not co-elute with endogenous PEs, potentially leading to inaccurate correction for matrix effects.[6]
Experimental Data: Performance of a Deuterated Plasmalogen Internal Standard
A study by Jones et al. (2019) utilized a deuterated plasmalogen standard, PE(P-18:0/18:1-d9), as a reference standard for the quantification of PE-P species in mouse plasma. While not the exact C18(plasm)-18:1 PE-d9, the data provides valuable insights into the performance of a structurally very similar deuterated plasmalogen internal standard.
These results highlight that deuterated plasmalogen standards can provide good linearity and low limits of quantitation. However, the observed matrix effect underscores the importance of using a structurally similar internal standard to accurately correct for ionization suppression or enhancement. The study also noted the necessity of preparing calibration curves in a surrogate matrix to ensure accurate quantification.[1]
Experimental Protocols
Detailed and consistent experimental protocols are crucial for generating reliable and reproducible lipidomics data.
Lipid Extraction from Plasma (Modified Folch Method)
Internal Standard Addition : To a 1.5 mL microcentrifuge tube, add a known amount of the C18(plasm)-18:1 PE-d9 internal standard solution.
Sample Addition : Add 50 µL of plasma to the tube containing the internal standard.
Protein Precipitation and Lipid Extraction : Add 1 mL of a 2:1 (v/v) mixture of chloroform and methanol. Vortex thoroughly for 1 minute to ensure complete mixing and protein precipitation.
Phase Separation : Add 200 µL of 0.9% NaCl solution to induce phase separation.[8] Vortex for 30 seconds.
Centrifugation : Centrifuge the sample at 2,000 x g for 5 minutes to separate the aqueous and organic layers.[8]
Lipid Collection : Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer to a new tube.
Drying : Dry the collected lipid extract under a stream of nitrogen gas or using a vacuum concentrator.
Reconstitution : Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform 1:1, v/v) for LC-MS analysis.
LC-MS/MS Analysis for Phosphatidylethanolamines
Chromatographic Separation : Utilize a reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) for separation of PE species. A typical mobile phase system consists of:
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid.
Mobile Phase B: Isopropanol/Acetonitrile/Water (90:9:1, v/v/v) with 10 mM ammonium formate and 0.1% formic acid.
A gradient elution from a lower to a higher percentage of mobile phase B is used to separate the different lipid species.
Mass Spectrometry Detection : Employ a triple quadrupole or high-resolution mass spectrometer operating in positive or negative ion mode. For PE analysis, positive ion mode is often used, monitoring for the neutral loss of the phosphoethanolamine headgroup (141 Da). For plasmalogen PEs, specific fragment ions corresponding to the sn-1 and sn-2 chains can be monitored for enhanced specificity.[7]
Quantification : The concentration of each endogenous PE species is calculated by comparing the peak area of the analyte to the peak area of the C18(plasm)-18:1 PE-d9 internal standard, using a calibration curve generated with known amounts of a non-endogenous PE standard.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex processes.
Caption: A typical lipidomics workflow incorporating an internal standard for quantitative analysis.
Caption: Simplified signaling pathways involving plasmalogens, highlighting their role as antioxidants and sources of signaling molecules.
Conclusion
The selection of an appropriate internal standard is a critical decision in designing a quantitative lipidomics experiment. C18(plasm)-18:1 PE-d9 is a valuable internal standard, particularly for the accurate quantification of plasmalogen phosphatidylethanolamines. Its structural similarity to endogenous plasmalogens allows for effective correction of analytical variability, including matrix effects.
While deuterated standards like C18(plasm)-18:1 PE-d9 are a cost-effective and widely used option, researchers should be aware of potential chromatographic shifts due to the deuterium isotope effect. For the highest level of accuracy, especially when analyzing a broad range of PE species beyond plasmalogens, a suite of internal standards representing different subclasses (e.g., both plasmalogen and diacyl PEs) or the use of ¹³C-labeled standards may be preferable, albeit at a higher cost. By carefully considering the performance characteristics outlined in this guide and implementing robust, standardized protocols, researchers can ensure the generation of high-quality, reliable lipidomics data to advance their scientific discoveries.
C18(plasm)-18:1 PE-d9 vs. Non-Deuterated Plasmalogen Standards: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in lipidomics and related fields, the accurate quantification of plasmalogens is critical for advancing our understanding of their roles in health a...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals engaged in lipidomics and related fields, the accurate quantification of plasmalogens is critical for advancing our understanding of their roles in health and disease. This guide provides an objective comparison of the deuterated internal standard, C18(plasm)-18:1 PE-d9, and its non-deuterated counterpart, offering supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways and analytical workflows.
Plasmalogens, a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position, are implicated in various physiological processes, including membrane structure, signal transduction, and antioxidant defense. Their accurate quantification is often challenged by their complex structures and the potential for analytical variability. The use of stable isotope-labeled internal standards, such as C18(plasm)-18:1 PE-d9, is a widely adopted strategy to enhance the accuracy and precision of mass spectrometry-based quantification.
Performance Comparison: Deuterated vs. Non-Deuterated Standards
The primary advantage of using a deuterated internal standard like C18(plasm)-18:1 PE-d9 lies in its ability to mimic the behavior of the endogenous, non-deuterated analyte during sample preparation and analysis. This co-elution and similar ionization behavior are crucial for correcting variations that can occur during extraction, chromatography, and detection, ultimately leading to more reliable quantitative data.[1][2][3]
While non-deuterated standards can be used for external calibration, they cannot account for sample-specific matrix effects, which can significantly impact ionization efficiency and lead to inaccurate quantification.[2][4] Deuterated standards, being chemically almost identical to the analyte, experience similar matrix effects, allowing for effective normalization of the signal.[2]
However, it is important to be aware of potential limitations associated with deuterated standards. The "deuterium isotope effect" can sometimes lead to a slight chromatographic shift between the deuterated standard and the native analyte.[1] If this shift is significant, the two compounds may experience different degrees of ion suppression, potentially affecting accuracy.[1][4] Furthermore, the stability of the deuterium label is a critical consideration, as loss of deuterium can lead to analytical inaccuracies.[1]
Quantitative Data Summary
The following table summarizes the quantitative performance of a deuterated plasmalogen standard, PE(P-18:0/18:1-d9), which can be considered representative of C18(plasm)-18:1 PE-d9, in a validated LC-MS/MS method.[5]
Dependent on method and matrix, often higher than with internal standards.
High sensitivity, allowing for the quantification of low-abundance plasmalogen species.
Precision (%CV)
Intraday and interday precision are typically low (e.g., <15%) with the use of internal standards.
Can be higher due to uncorrected variability in sample preparation and matrix effects.
Improved precision and reproducibility of measurements.
Accuracy
High accuracy due to effective correction for matrix effects and sample loss.
Can be compromised by uncorrected matrix effects and extraction inconsistencies.
More reliable and true representation of the endogenous analyte concentration.
Matrix Effect Correction
Excellent, co-elutes with the analyte and experiences similar ion suppression/enhancement.[2]
Poor, cannot account for sample-specific matrix effects.
Significantly reduces the impact of complex biological matrices on quantification.
Experimental Protocols
Lipid Extraction from Plasma
A common and effective method for extracting plasmalogens from plasma is a modified Folch extraction:
To 100 µL of plasma, add 400 µL of methanol.
Add a known amount of the deuterated internal standard, C18(plasm)-18:1 PE-d9, in methanol.
Vortex the mixture thoroughly.
Add 800 µL of chloroform and vortex again.
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
Collect the lower organic phase containing the lipids.
Dry the lipid extract under a stream of nitrogen.
Reconstitute the dried extract in an appropriate solvent (e.g., methanol/chloroform 1:1, v/v) for LC-MS/MS analysis.
LC-MS/MS Quantification of Plasmalogens
The following is a representative LC-MS/MS protocol for the analysis of plasmalogens:
Liquid Chromatography (LC):
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium acetate.
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids.
C18(plasm)-18:1 PE (non-deuterated): Monitor the specific precursor ion (e.g., m/z 728.6) and a characteristic product ion.
C18(plasm)-18:1 PE-d9 (deuterated): Monitor the specific precursor ion (e.g., m/z 737.6) and its corresponding product ion.
Collision Energy: Optimized for the specific fragmentation of the target plasmalogen.
Mandatory Visualizations
Plasmalogen Antioxidant Signaling Pathway
Plasmalogens play a crucial role in cellular defense against oxidative stress by acting as sacrificial antioxidants, thereby protecting other lipids and proteins from damage by reactive oxygen species (ROS).[6][7]
Caption: Plasmalogen's role in mitigating oxidative stress.
Experimental Workflow for Plasmalogen Quantification
The following diagram illustrates the typical workflow for quantifying plasmalogens in biological samples using a deuterated internal standard.
Caption: Workflow for quantitative analysis of plasmalogens.
Logical Relationship: Deuterated vs. Non-Deuterated Standards
This diagram outlines the logical advantages of using a deuterated internal standard for accurate quantification in mass spectrometry.
Caption: Rationale for using deuterated internal standards.
A Comparative Guide to Inter-Laboratory Plasmalogen Quantification Methods
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of common analytical methods for the quantification of plasmalogens, a unique class of ether phospholipids vital...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of plasmalogens, a unique class of ether phospholipids vital to cellular function and implicated in various diseases.[1][2][3] The performance of each method is evaluated based on supporting experimental data from various studies, offering insights into their respective strengths and limitations.
Plasmalogens are characterized by a vinyl-ether bond at the sn-1 position of the glycerol backbone, which makes them susceptible to oxidative stress and challenging to analyze accurately.[1][2][3] Deficiencies in plasmalogen levels have been linked to several disorders, including neurodegenerative diseases, making their precise quantification crucial for research and clinical applications.[1][2][3][4] This guide focuses on the most prevalent techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.
Quantitative Performance of Plasmalogen Quantification Methods
The selection of an appropriate quantification method depends on the specific research question, required sensitivity, and the molecular species of interest. The following tables summarize the quantitative performance of the most common methods based on published literature.
Table 1: Performance Characteristics of LC-MS/MS Methods for Plasmalogen Quantification
Cannot distinguish individual molecular species without prior separation.[3][7] Information on the sn-2 and sn-3 residues is lost during derivatization.[2]
Detailed methodologies are crucial for the reproducibility and comparison of results across different laboratories. Below are summaries of key experimental protocols for plasmalogen quantification.
LC-MS/MS Method for Plasmalogen Quantification
This method offers high sensitivity and specificity, allowing for the quantification of individual plasmalogen molecular species.[4][10][11]
a) Sample Preparation and Lipid Extraction (Modified Folch or MTBE Method): [4][10]
To a small volume of plasma (e.g., 15 µL), add a solution of methanol containing an internal standard.[4][10]
Vortex the mixture and incubate on ice.
Add methyl-tert-butyl ether (MTBE), vortex, and continue incubation.
Add water, vortex, and incubate on ice.
Centrifuge to separate the phases and collect the upper organic layer containing the lipids.
Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.[4]
b) Chromatographic Separation:
Column: An ACQUITY Amide BEH column (1.7 μm, 2.1 × 150 mm) is often used for separation.[4]
Mobile Phase: A gradient of acetonitrile/water with ammonium acetate is typically employed.[4]
Flow Rate: A flow rate of around 0.4 mL/min is common.[4]
c) Mass Spectrometry Detection:
Ionization: Electrospray ionization (ESI) in positive or negative mode is used.[4][12]
Analysis Mode: Selected Reaction Monitoring (SRM) is frequently used for targeted quantification of specific plasmalogen species.[4][11]
GC-MS Method for Plasmalogen Quantification
This method involves the derivatization of plasmalogens to release fatty aldehydes, which are then analyzed.
Treat the lipid extract with an acidic solution (e.g., methanolic HCl) to cleave the vinyl-ether bond of plasmalogens, releasing fatty aldehydes.
The resulting fatty aldehydes are often converted to more stable derivatives, such as dimethyl acetals or pentafluorobenzyl oximes, for GC-MS analysis.[2]
b) Gas Chromatography:
Column: A capillary column suitable for fatty acid methyl ester or aldehyde derivative analysis is used.
Carrier Gas: Helium or hydrogen is typically used.
Temperature Program: A temperature gradient is programmed to separate the different derivatives.
c) Mass Spectrometry Detection:
Ionization: Electron ionization (EI) is commonly used.
Analysis Mode: The instrument is operated in selected ion monitoring (SIM) mode for quantitative analysis of the target derivatives.
HPLC with Fluorescence Detection Method
This method relies on the derivatization of the aldehydes released from plasmalogens with a fluorescent tag.[2]
Cleave the vinyl-ether bond of plasmalogens using an acidic treatment.
Derivatize the liberated fatty aldehydes with a fluorescent agent such as dansylhydrazine.[2]
b) Chromatographic Separation:
Column: A reversed-phase C18 column is typically used.
Mobile Phase: A gradient of organic solvents (e.g., acetonitrile, methanol) and water is employed.
c) Fluorescence Detection:
The derivatized aldehydes are detected by a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen fluorescent tag.
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) illustrate the key experimental workflows for plasmalogen quantification.
Caption: LC-MS/MS workflow for plasmalogen quantification.
Caption: GC-MS workflow for plasmalogen analysis.
Caption: HPLC-Fluorescence workflow for plasmalogen quantification.
Caption: Key steps in the biosynthesis of plasmalogens.
A Comparative Guide to the Cross-Validation of Plasmalogen Quantification Methods
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of two prominent analytical techniques for the quantification of plasmalogens, a critical class of ether phospho...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent analytical techniques for the quantification of plasmalogens, a critical class of ether phospholipids implicated in various physiological and pathological processes. We will compare a modern, targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which utilizes deuterated internal standards like C18(plasm)-18:1 PE-d9 , against the traditional Gas Chromatography-Mass Spectrometry (GC-MS) method that relies on chemical derivatization.
The accurate measurement of specific plasmalogen species is crucial for understanding their role in diseases ranging from neurodegenerative disorders to metabolic syndromes. The use of a stable isotope-labeled internal standard, such as C18(plasm)-18:1 PE-d9, is fundamental to modern LC-MS/MS-based lipidomics as it corrects for variations in sample preparation and analytical performance, ensuring high accuracy and precision. This guide presents the experimental data and protocols necessary to evaluate and cross-validate these distinct analytical approaches.
Quantitative Performance Comparison
The performance of an analytical method is defined by its sensitivity, accuracy, precision, and robustness. The following table summarizes key validation parameters for the two methods. The LC-MS/MS data is based on a validated method for phosphoethanolamine plasmalogens (PE-P), while the GC-MS data represents typical performance for lipid analysis, as a direct comprehensive validation for plasmalogen-derived dimethyl acetals is less commonly published.
Performance Metric
Method A: LC-MS/MS with Internal Standard (e.g., C18(plasm)-18:1 PE-d9)
Method B: GC-MS with Derivatization
Commentary
Analyte Form
Intact plasmalogen molecular species
Dimethyl Acetals (DMAs) derived from sn-1 vinyl ether chain
LC-MS/MS provides detailed structural information on the intact lipid, whereas GC-MS only provides information on the sn-1 chain.
Specificity
High (distinguishes isobaric and isomeric species)
The triple quadrupole MS in LC-MS/MS allows for specific parent-product ion transitions, offering superior specificity.
Limit of Quantitation (LOQ)
~0.6 nM (sub-picomole on column)
Typically low-to-mid pmol on column
LC-MS/MS generally offers higher sensitivity for intact phospholipids.
Precision (CV%)
< 15% (Intra- and Inter-day)
< 15% (Intra- and Inter-day)
Both methods can achieve high precision when properly validated.
Accuracy (% Recovery)
85-115%
90-110%
Accuracy in both methods is highly dependent on proper calibration and use of internal standards.
Extraction Efficiency
Comparative
A Head-to-Head Comparison of Internal Standards for Plasmalogen Quantification: The Case for C18(plasm)-18:1 PE-d9
For researchers, scientists, and drug development professionals engaged in quantitative lipidomics, the accuracy and precision of analytical assays are paramount. The choice of an appropriate internal standard is a criti...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals engaged in quantitative lipidomics, the accuracy and precision of analytical assays are paramount. The choice of an appropriate internal standard is a critical determinant of data quality, particularly for challenging analytes like plasmalogens. This guide provides an objective comparison of C18(plasm)-18:1 PE-d9, a deuterated plasmalogen phosphatidylethanolamine, with other common internal standards used in quantitative assays, supported by experimental data.
Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position, which imparts distinct chemical properties and biological functions. Their roles in membrane structure, cellular signaling, and as endogenous antioxidants are increasingly recognized as significant in health and disease. However, their labile nature and structural similarity to other phospholipids present analytical challenges. The use of a stable isotope-labeled internal standard that closely mimics the behavior of the endogenous analyte is widely considered the gold standard for correcting for variability during sample preparation and analysis.
Performance of C18(plasm)-18:1 PE-d9 in Quantitative Assays
C18(plasm)-18:1 PE-d9 is a deuterated analog of a common plasmalogen species, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification. The deuterium labels provide a mass shift that allows for its distinction from the endogenous analyte without significantly altering its chemical and physical properties.
A key study developing and validating a targeted liquid chromatography-selective reaction monitoring (LC-SRM) method for the accurate quantitation of 100 endogenous ethanolamine plasmalogens (PE-P) in plasma utilized PE(P-18:0/18:1-d9) as a reference standard.[1] This study provides valuable insights into the performance of deuterated plasmalogen standards.
Quantitative Performance Data
The following table summarizes the performance metrics of a quantitative assay for plasmalogens using a deuterated internal standard, as reported in the literature.
Not explicitly stated for C18(plasm)-18:1 PE-d9, but a general requirement for bioanalytical method validation.
Inter-day Precision (%RSD)
<15%
Not explicitly stated for C18(plasm)-18:1 PE-d9, but a general requirement for bioanalytical method validation.
Accuracy (%Bias)
85-115%
Not explicitly stated for C18(plasm)-18:1 PE-d9, but a general requirement for bioanalytical method validation.
QC: Quality Control
Another study utilizing a non-endogenous plasmalogen internal standard for LC/MS analysis of human plasma reported a linear calibration range of 0.04-1.60 pmol, with a limit of detection (LOD) of 0.008 pmol and a limit of quantification (LOQ) of 0.01 pmol for two different plasmalogen species.[2] While not using C18(plasm)-18:1 PE-d9 specifically, this demonstrates the high sensitivity achievable with plasmalogen-specific internal standards.
Comparison with Alternative Internal Standards
The primary alternatives to deuterated internal standards in lipidomics are odd-chain and lysophospholipid internal standards.
Internal Standard Type
Advantages
Disadvantages
Deuterated (e.g., C18(plasm)-18:1 PE-d9)
- Co-elutes closely with the endogenous analyte, providing the best correction for matrix effects and extraction variability.[3] - Chemically and physically very similar to the analyte.
- Potential for isotopic exchange, though generally minimal with stable deuterium labeling on the acyl chain. - Can be more expensive to synthesize.
Odd-Chain Lipids
- Not naturally present in most mammalian systems, avoiding interference with endogenous species. - Generally less expensive than deuterated standards.
- Different chromatographic behavior and ionization efficiency compared to even-chain endogenous lipids. - May not accurately correct for matrix effects experienced by the analyte.
Lysophospholipids
- Can be used to represent a class of lipids.
- Significant structural differences from diacyl or plasmalogen species, leading to poor correction for extraction and matrix effects.
The use of a deuterated internal standard like C18(plasm)-18:1 PE-d9 is superior for quantitative accuracy and precision due to its ability to mimic the behavior of the endogenous analyte throughout the analytical process. This is particularly crucial for complex matrices like plasma, where significant matrix effects can occur.[1]
Experimental Protocols
Lipid Extraction from Plasma
A common and effective method for extracting total lipids from plasma is a modified methyl-tert-butyl ether (MTBE) protocol.[1]
To 15 µL of plasma, add 400 µL of methanol and 10 µL of the internal standard solution (containing C18(plasm)-18:1 PE-d9).
Vortex the mixture and incubate on ice for 10 minutes.
Add 500 µL of MTBE, vortex, and incubate on ice for 1 hour.
Add 500 µL of water, vortex, and incubate on ice for 15 minutes.
Centrifuge at 8000 x g for 5 minutes at 4°C.
Collect the upper organic layer.
Add an additional 200 µL of MTBE to the remaining lower layer, vortex, and incubate on ice for 15 minutes.
Centrifuge again at 8000 x g for 5 minutes at 4°C.
Combine the second organic layer with the first.
Dry the combined organic extracts under a stream of nitrogen.
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis.
LC-MS/MS Analysis
A targeted LC-SRM (Selective Reaction Monitoring) method on a triple quadrupole mass spectrometer is a robust technique for the quantification of specific plasmalogen species.
Chromatographic Separation: A HILIC (Hydrophilic Interaction Liquid Chromatography) or RPLC (Reversed-Phase Liquid Chromatography) column can be used for separation of lipid classes and species.
Mass Spectrometry: The mass spectrometer is operated in positive ion mode for the analysis of PE plasmalogens. Specific precursor-to-product ion transitions are monitored for both the endogenous analyte and the deuterated internal standard. For PE(P-18:0/18:1-d9), tandem mass spectrometry produces abundant product ions that allow for confident identification and localization of the sn-1 and sn-2 chains.[1]
Visualizing the Workflow and Biological Context
To better understand the experimental process and the biological relevance of plasmalogens, the following diagrams are provided.
Caption: Experimental workflow for quantitative plasmalogen analysis.
Caption: Key signaling and functional roles of plasmalogens.
Conclusion
For high-accuracy and precise quantification of plasmalogens, a deuterated internal standard such as C18(plasm)-18:1 PE-d9 is the superior choice. Its ability to closely mimic the endogenous analyte throughout the analytical workflow minimizes variability and provides more reliable data compared to other types of internal standards. The detailed experimental protocols and performance data presented here offer a robust framework for researchers to implement accurate and precise plasmalogen quantification in their own studies.
A Researcher's Guide to Deuterated Plasmalogen Standards: A Positional Comparison
For researchers, scientists, and drug development professionals, the accurate quantification of plasmalogens is critical for advancing our understanding of their roles in health and disease. Deuterated plasmalogen standa...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the accurate quantification of plasmalogens is critical for advancing our understanding of their roles in health and disease. Deuterated plasmalogen standards are indispensable tools for mass spectrometry-based quantification, but the position of the deuterium label can significantly impact experimental outcomes. This guide provides an objective comparison of different deuterated positions on plasmalogen standards, supported by experimental principles and data from published literature.
Plasmalogens are a unique class of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position, which imparts distinct chemical properties and biological functions. Their involvement in cellular signaling, membrane structure, and antioxidant defense makes them important targets of study in various fields, from neuroscience to cardiovascular research. The use of stable isotope-labeled internal standards is the gold standard for accurate quantification of plasmalogens by mass spectrometry. However, the choice of the deuterated standard, specifically the location of the deuterium atoms, is a critical consideration that is not often discussed. This guide aims to fill that gap by comparing the performance of plasmalogen standards deuterated at different positions.
Comparative Analysis of Deuterated Positions
The ideal deuterated internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and have a fragmentation pattern that does not interfere with the analyte's fragments, all while being easily distinguishable by its mass difference. The position of the deuterium label can influence these factors. The most common positions for deuteration are the acyl chain, the glycerol backbone, and the headgroup.
Feature
Acyl Chain Deuteration (e.g., on sn-2 fatty acid)
Glycerol Backbone Deuteration
Headgroup Deuteration (e.g., on ethanolamine)
MS/MS Fragmentation Informativeness
High
Moderate
Low to Moderate
Label Stability during Fragmentation
High
High
Moderate to Low
Potential for Chromatographic Isotope Effect
Low
Low
Low
Commercial Availability
High
Low
Moderate
Utility in Structural Elucidation
High
Low
Moderate
Acyl Chain Deuteration: This is the most common and often most advantageous position for deuteration in plasmalogen standards. When fragmentation is induced, particularly in positive ion mode, characteristic fragments of the sn-1 and sn-2 chains are produced.[1][2] A deuterated sn-2 acyl chain allows for direct tracking of this specific fragment, providing high confidence in identification and quantification. The label is located in a stable part of the molecule and is less likely to be lost non-specifically during ionization or fragmentation.
Glycerol Backbone Deuteration: Placing the deuterium atoms on the glycerol backbone offers excellent label stability. This position is not typically subject to cleavage during the most common fragmentation pathways. However, it may provide less informative fragments for the specific identification of the fatty acid substituents at the sn-1 and sn-2 positions.
Headgroup Deuteration: Deuteration of the polar headgroup (e.g., ethanolamine or choline) can be a viable strategy. However, a significant fragmentation pathway for many phospholipids is the neutral loss of the headgroup.[1][2] If this is the primary fragmentation event, the deuterium label would be lost, making it unsuitable for quantification via that specific transition. However, it can be useful in methods where the intact precursor ion or other fragments retaining the headgroup are monitored.
Signaling Pathways and Experimental Workflow
To provide context for the application of these standards, it is important to understand the biological roles of plasmalogens and the experimental procedures in which the standards are used.
Plasmalogens are integral components of cell membranes and are involved in various signaling pathways. For example, they have been shown to modulate the activity of key signaling proteins such as AKT (Protein Kinase B), which is central to cell survival and proliferation.[1]
The Clear Advantage: Why a Plasmalogen Internal Standard Outperforms General Phospholipid Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in lipidomics, the accurate quantification of plasmalogens is critical to understanding their roles in health and disease. While various internal st...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals engaged in lipidomics, the accurate quantification of plasmalogens is critical to understanding their roles in health and disease. While various internal standards are available for mass spectrometry-based analyses, this guide demonstrates the clear benefits of utilizing a plasmalogen-specific internal standard over a general phospholipid standard, such as phosphatidylcholine.
The unique vinyl-ether bond in plasmalogens imparts distinct chemical properties that affect their behavior during sample extraction, ionization, and fragmentation in a mass spectrometer. A structurally analogous internal standard is paramount for accurately accounting for these unique characteristics, leading to more reliable and reproducible data. This guide provides a comparative overview, supported by experimental data and detailed protocols, to illustrate the superiority of plasmalogen internal standards.
The Core Principle: Structural Similarity Matters
The fundamental advantage of a plasmalogen internal standard lies in its structural similarity to the target analytes. General phospholipid standards, like phosphatidylcholine (PC), lack the characteristic vinyl-ether linkage of plasmalogens. This structural disparity can lead to differential extraction efficiencies, ionization responses, and fragmentation patterns, ultimately compromising the accuracy of quantification.
A plasmalogen internal standard, ideally a stable isotope-labeled or a non-endogenous species, co-elutes with the target plasmalogens and experiences similar matrix effects.[1][2] This ensures that variations introduced during sample preparation and analysis are more effectively normalized, resulting in a more accurate and precise measurement of the endogenous plasmalogen concentrations.
Performance Comparison: Expected Improvements in Data Quality
While direct head-to-head comparative studies with comprehensive validation data are not abundant in published literature, the principles of analytical chemistry and the available data from validated methods using plasmalogen-specific standards strongly support their superiority. The use of a plasmalogen internal standard is expected to yield significant improvements in accuracy (recovery) and precision (reproducibility) compared to a general phospholipid standard.
Table 1: Expected Performance Comparison of Internal Standards for Plasmalogen Quantification
Performance Metric
Plasmalogen Internal Standard
General Phospholipid Standard (e.g., PC)
Rationale for Superior Performance
Accuracy (% Recovery)
Expected closer to 100%
Potential for significant deviation from 100%
Similar extraction efficiency and ionization response to analyte plasmalogens minimizes systematic errors.
Precision (% RSD)
Expected to be lower
Potentially higher
More effective correction for random variations in sample handling, injection volume, and instrument response.
Linearity (R²)
High (typically ≥0.99)
May be acceptable, but susceptible to non-linearity due to differential matrix effects.
The standard's response is more directly proportional to the analyte's response across a range of concentrations.
Limit of Quantitation (LOQ)
Lower
Potentially higher
Improved signal-to-noise ratio due to more effective normalization of background noise.
Experimental Data from a Validated Method Using a Plasmalogen Internal Standard
A study by Hui et al. (2010) developed and validated a liquid chromatography-mass spectrometry (LC/MS) method for the quantitative analysis of plasmalogens in human plasma using a non-endogenous plasmalogen, PLS 23:0/18:1, as an internal standard.[3] The validation data from this study underscores the high-quality results achievable with a plasmalogen-specific standard.
Table 2: Validation Data for Plasmalogen Quantification Using a Plasmalogen Internal Standard
Parameter
Result
Linearity (R²)
≥0.998
Limit of Detection (LOD)
0.008 pmol
Limit of Quantitation (LOQ)
0.01 pmol
Intra-day Precision (% RSD)
3.2 - 6.5%
Inter-day Precision (% RSD)
4.1 - 7.8%
Accuracy (% Recovery)
93.5 - 105.3%
Data summarized from Hui, S. P., et al. (2010). Liquid chromatography-mass spectrometric determination of plasmalogens in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(3-4), 335–340.[3]
Experimental Protocols
Sample Preparation (Lipid Extraction)
This protocol is adapted from a method utilizing a plasmalogen internal standard for the analysis of plasma samples.
Materials:
Plasma sample
Methanol (MeOH), HPLC grade
Methyl-tert-butyl ether (MTBE), HPLC grade
Water (H₂O), HPLC grade
Plasmalogen internal standard solution (e.g., deuterated PE-plasmalogen in ethanol)
Procedure:
To 20 µL of plasma in a microcentrifuge tube, add 10 µL of the plasmalogen internal standard solution.
Add 200 µL of methanol and vortex for 10 seconds.
Add 750 µL of MTBE and vortex for 10 seconds.
Agitate on a shaker at 4°C for 15 minutes.
Add 185 µL of water and vortex for 10 seconds.
Centrifuge at 14,000 x g for 5 minutes at 4°C.
Carefully collect the upper organic layer and transfer to a new tube.
Dry the organic extract under a stream of nitrogen.
Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
This is a representative protocol for the targeted quantification of plasmalogens.
Instrumentation:
High-Performance Liquid Chromatography (HPLC) system
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate
Flow Rate: 0.3 mL/min
Gradient: A suitable gradient to separate different lipid classes.
Mass Spectrometry Conditions:
Ionization Mode: Positive ESI
Scan Type: Selected Reaction Monitoring (SRM)
SRM Transitions: Specific precursor-to-product ion transitions for each target plasmalogen and the plasmalogen internal standard.
Visualizing the Rationale: Experimental Workflow and a Key Signaling Pathway
To further illustrate the concepts discussed, the following diagrams, created using the DOT language, visualize the experimental workflow and a relevant signaling pathway involving plasmalogens.
A streamlined workflow for accurate plasmalogen analysis.
Plasmalogens play a crucial role as antioxidants, protecting cells from oxidative stress. One critical pathway where this function is highlighted is in the context of ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.
Plasmalogens' protective role against ferroptosis.
Conclusion
For researchers demanding the highest level of accuracy and precision in their lipidomic studies, the choice of internal standard is a critical decision. The evidence strongly supports the use of a plasmalogen-specific internal standard for the quantification of plasmalogens. By mimicking the chemical behavior of the endogenous analytes, these standards provide superior correction for analytical variability, leading to more reliable and scientifically sound results. Adopting this best practice will undoubtedly advance our understanding of the vital roles plasmalogens play in human health and disease.
A Researcher's Guide to C18(plasm)-18:1 PE-d9: Applications and Alternatives in Lipidomics
In the intricate world of lipidomics, the accurate quantification of specific lipid species is paramount. For researchers investigating the roles of plasmalogens in health and disease, the deuterated standard C18(plasm)-...
Author: BenchChem Technical Support Team. Date: December 2025
In the intricate world of lipidomics, the accurate quantification of specific lipid species is paramount. For researchers investigating the roles of plasmalogens in health and disease, the deuterated standard C18(plasm)-18:1 PE-d9 has emerged as a critical tool. This guide provides a comprehensive overview of its applications, limitations, and a comparison with alternative standards, supported by experimental data and detailed protocols.
Applications of C18(plasm)-18:1 PE-d9
C18(plasm)-18:1 PE-d9, a deuterium-labeled form of the plasmalogen 1-(1Z-octadecenyl)-2-oleoyl-sn-glycero-3-phosphoethanolamine, is primarily utilized as an internal standard for quantitative analysis in mass spectrometry (MS)-based lipidomics.[1] Its structural similarity to the endogenous analyte allows for the correction of variability during sample preparation and analysis, ensuring more accurate and reproducible measurements.
The principal applications of this standard include:
Quantitative Lipidomics: Serving as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to determine the precise concentrations of plasmalogens in various biological matrices such as plasma, red blood cells, and tissues.[2][3][4]
Metabolic Tracer: In some instances, stable isotope-labeled compounds like C18(plasm)-18:1 PE-d9 can be used as tracers to study the metabolic fate of plasmalogens in biological systems.[1]
Method Development and Validation: Used to develop and validate new analytical methods for plasmalogen analysis, helping to establish linearity, sensitivity, and accuracy.[5][6]
Comparison with Alternative Standards
While C18(plasm)-18:1 PE-d9 is a widely used standard, several alternatives are available, each with its own set of advantages and disadvantages. The choice of an internal standard is critical and can significantly impact the outcome of a study.
Standard Type
Examples
Advantages
Disadvantages
Deuterated Analogs
C18(plasm)-18:1 PE-d9 , PE(P-18:0/18:1-d9)
Co-elutes with the analyte, similar ionization efficiency.
Potential for isotopic overlap with endogenous species, risk of deuterium scrambling.[7]
Other Deuterated Lipids
SPLASH® LIPIDOMIX® (contains various deuterated lipids including PC-O 18(Plasm)-18:1(d9))[8]
Comprehensive mixture for broader lipid class coverage.
May not be a perfect structural match for every analyte.
Avoids any potential overlap with naturally occurring lipids.
May have different extraction and ionization efficiencies compared to the analyte.
Class-Specific Non-Deuterated Standards
PE(17:0/18:1)-d5, LPE(17:0)-d5
Can be used to normalize for variations within a lipid class.
Not a direct structural analog of the target analyte.
Experimental Protocols
Accurate quantification of plasmalogens using C18(plasm)-18:1 PE-d9 relies on robust and well-defined experimental protocols. Below are summaries of typical methodologies cited in the literature.
Lipid Extraction
A modified Bligh and Dyer or a methyl-tert-butyl ether (MTBE) based extraction method is commonly employed.
Methanol/Water (5:1 v/v) with 10 mM ammonium acetate
Water with 10 mM ammonium acetate
Mobile Phase B
Methanol
Acetonitrile/Isopropanol (7:3) with 10 mM ammonium acetate
Flow Rate
200 µL/min
-
Ionization Mode
Electrospray Ionization (ESI) in negative mode
Electrospray Ionization (ESI)
MS Analysis
Tandem Mass Spectrometry (MS/MS)
Selected Reaction Monitoring (SRM)
Spray Voltage
4 kV
-
Capillary Temperature
300 °C
-
Limitations of C18(plasm)-18:1 PE-d9 and Deuterated Standards
Despite their widespread use, deuterated internal standards, including C18(plasm)-18:1 PE-d9, have inherent limitations that researchers must consider:
Matrix Effects: In complex biological samples, co-eluting matrix components can suppress or enhance the ionization of both the analyte and the internal standard, potentially affecting accuracy.[11][12] The normalization effect of the internal standard may not be equivalent across different sample matrices.[11]
Deuterium Scrambling: During collision-induced dissociation in the mass spectrometer, deuterium atoms can sometimes change their position within the molecule, a phenomenon known as "scrambling".[7] This can complicate data interpretation.
Commercial Availability and Cost: Highly pure, deuterated standards can be expensive and may not be commercially available for all lipid species of interest.[11][13]
Not Always Necessary: In analytical systems with high reproducibility, the use of a stable isotope-labeled internal standard may not always be essential to achieve accurate quantification.[11][12]
Visualization of Experimental Workflow and a Conceptual Pathway
To further clarify the application of C18(plasm)-18:1 PE-d9, the following diagrams illustrate a typical experimental workflow and the conceptual role of plasmalogens in cellular function.
Caption: Experimental workflow for plasmalogen quantification using C18(plasm)-18:1 PE-d9.
Caption: Conceptual roles of PE plasmalogens in cellular functions.
Proper Disposal of C18(plasm)-18:1 PE-d9: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical reagents like C18(plasm)-18:1 PE-d9, a deuterated plasmalogen phosphatidylethanolamine, is a critical component...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical reagents like C18(plasm)-18:1 PE-d9, a deuterated plasmalogen phosphatidylethanolamine, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
Eye Protection: Wear approved safety glasses or goggles.
Hand Protection: Handle with appropriate chemical-resistant gloves. Gloves should be inspected prior to use and disposed of properly after handling the material.
Body Protection: A standard laboratory coat is recommended.
In the event of a spill, sweep up the material, and place it in a suitable, closed container for disposal.[1] Avoid generating dust. Ensure adequate ventilation in the handling area.
Step-by-Step Disposal Protocol
Disposal of C18(plasm)-18:1 PE-d9 must be conducted in accordance with all applicable federal, state, and local environmental regulations. The following steps provide a general procedural framework:
Waste Identification and Classification:
Determine if the waste is considered hazardous. While phosphatidylethanolamine itself is not always classified as hazardous, it is crucial to check local regulations.[2] The solvent used to dissolve the lipid may also render the waste hazardous.
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2]
Containerization and Labeling:
Place the waste material in its original container if possible, or a clearly labeled, sealed, and appropriate waste container.[2]
The label should clearly identify the contents, including the full chemical name (C18(plasm)-18:1 PE-d9) and any solvents present.
Storage of Waste:
Store the waste container in a designated, secure area away from incompatible materials.
The storage area should be cool and dry, consistent with the storage recommendations for the pure compound.
Arranging for Disposal:
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
Provide the complete chemical name and any other relevant information about the waste to the disposal service.
Disposal of Contaminated Packaging:
Uncleaned packagings should be treated as the product itself and disposed of according to official regulations.[3][4]
Quantitative Data Summary
For laboratory purposes, it is essential to be aware of the physical and chemical properties of C18(plasm)-18:1 PE-d9.
Property
Value
Molecular Formula
C41H71D9NO7P
Molecular Weight
739.11 g/mol
Purity
>99%
Storage Temperature
-20°C
Note: Data sourced from supplier technical information.
Disposal Workflow Diagram
The following diagram outlines the decision-making process and workflow for the proper disposal of C18(plasm)-18:1 PE-d9.
Caption: Disposal workflow for C18(plasm)-18:1 PE-d9.
Disclaimer: This information is intended as a general guide. Always prioritize the specific instructions provided in the manufacturer's Safety Data Sheet (SDS) and adhere to the waste disposal protocols established by your institution's Environmental Health and Safety (EHS) department.
Personal protective equipment for handling C18(plasm)-18:1 PE-d9
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling C18(plasm)-18:1 PE-d9. It outlines the necessary personal protective equipment (PPE),...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling C18(plasm)-18:1 PE-d9. It outlines the necessary personal protective equipment (PPE), procedural steps for safe handling, and disposal plans to ensure a secure laboratory environment.
Disclaimer: The information provided is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. It is essential to consult the official Safety Data Sheet (SDS) provided by the supplier for this specific compound before handling.
Personal Protective Equipment (PPE)
Adherence to standard laboratory safety protocols is essential to minimize exposure and ensure personal safety. The recommended PPE for handling C18(plasm)-18:1 PE-d9, based on general guidelines for handling phospholipids, is detailed below.
Protective Equipment
Specification and Use
Eye Protection
Chemical safety glasses or goggles are required to protect against dust particles and splashes.[1][2][3] Face shields should be worn in addition to safety glasses or goggles when a splash hazard is present.[3]
Hand Protection
Disposable nitrile gloves are the minimum requirement for incidental exposure.[2] They should be removed immediately after contact with the chemical. For tasks with a higher risk of exposure, double gloving or wearing more robust chemical-resistant gloves is recommended.[2]
Body Protection
A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.[1][2][3] For activities with a higher risk of splashes, a chemically resistant apron may be necessary.
Respiratory Protection
If handling the compound as a powder, a mask should be worn to prevent inhalation of dust.[1] In poorly ventilated areas or when working with volatile solvents, a respirator may be necessary.[3]
Footwear
Closed-toe shoes must be worn at all times in the laboratory to protect against spills and dropped objects.[3][4]
Operational and Disposal Plans
Proper handling and disposal of C18(plasm)-18:1 PE-d9 are critical for maintaining a safe and compliant laboratory. The following procedural guidance outlines the key steps from receipt to disposal.
Handling and Storage:
Work in a well-ventilated area to prevent the accumulation of dust or vapors.[1]
Avoid direct contact with eyes and skin, and prevent inhalation.[5]
This lipid contains an unsaturated fatty acid and is susceptible to oxidation. It should be stored in a tightly sealed glass container under an inert gas like argon or nitrogen at -20°C ± 4°C.[6]
When handling the compound, allow the container to reach room temperature before opening to prevent condensation, which can lead to hydrolysis.[6]
Use only glass, stainless steel, or teflon-lined equipment for transferring organic solutions of the lipid.[6] Avoid using plastic containers or pipette tips with organic solvents.[6]
Accidental Release Measures:
In case of a spill, wear the appropriate PPE as outlined above.
For small spills of a solid, carefully collect the material and place it into a sealed container for disposal.[1]
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
Ensure the area is well-ventilated during cleanup.
Disposal Plan:
Dispose of C18(plasm)-18:1 PE-d9 and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
Waste should be placed in a clearly labeled, sealed container.
Consult your institution's environmental health and safety (EHS) office for specific disposal procedures for chemical waste.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling C18(plasm)-18:1 PE-d9 in a laboratory setting, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of C18(plasm)-18:1 PE-d9.